STO-609 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of STO-609 Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
STO-609 acetate is a widely utilized cell-permeable compound recognized primarily for its role as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). This technical guide provides a comprehensive overview of the molecular mechanism of action of STO-609, its primary targets, downstream signaling consequences, and significant off-target activities. Detailed experimental methodologies for assays commonly used to characterize this inhibitor are provided, alongside quantitative data on its inhibitory potency. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular effects.
Core Mechanism of Action
STO-609 is a potent and selective inhibitor of the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) family, which includes two isoforms: CaMKKα and CaMKKβ.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of these kinases.[1][2] By occupying the ATP-binding pocket, STO-609 prevents the transfer of a phosphate group from ATP to the downstream substrates of CaMKK, thereby inhibiting their activation. This inhibitory action also extends to the autophosphorylation of CaMKK itself.[1][3]
The inhibition is reversible and highly selective for CaMKK over its direct downstream targets, CaMKI and CaMKIV.[1] However, it is crucial to note that STO-609 exhibits a complex polypharmacology, with significant inhibitory effects on other kinases, particularly at higher concentrations.
Signaling Pathway of CaMKK Inhibition by STO-609
The canonical pathway initiated by an increase in intracellular calcium concentration ([Ca²⁺]i) involves the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then activates CaMKK, which in turn phosphorylates and activates its downstream targets. STO-609 directly intervenes by inhibiting CaMKK activity.
Caption: Mechanism of STO-609 inhibition of the CaMKK signaling pathway.
Quantitative Inhibitory Profile
The potency of STO-609 has been quantified against its primary targets and a range of other kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters.
Table 1: Inhibitory Activity of STO-609 against CaMKK Isoforms
| Target | Ki (ng/mL) | Ki (nM) | Reference |
| CaMKKα | 80 | ~214 | [1][4] |
| CaMKKβ | 15 | ~40 | [1][4] |
Note: Molecular weight of STO-609 (free base) is approximately 374.3 g/mol . Conversion from ng/mL to nM is an approximation.
Table 2: Selectivity Profile of STO-609 against Other Kinases
| Kinase | IC50 | Reference |
| CaMKII | ~10 µg/mL | [1][4] |
| AMPKK (in HeLa cell lysates) | ~0.02 µg/mL | [4] |
| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | [5] |
| CK2 | 190 nM | [5] |
| Other inhibited kinases (at 1 µM) | MNK1, PIM2, DYRK2, DYRK3, ERK8 | [5] |
Downstream Signaling Effects
By inhibiting CaMKK, STO-609 modulates the activity of several key downstream signaling pathways.
Inhibition of CaMKI and CaMKIV Activation
CaMKI and CaMKIV are direct substrates of CaMKK. In cellular contexts, STO-609 has been demonstrated to suppress the Ca²⁺-induced activation of CaMKIV in a dose-dependent manner.[1] This has implications for cellular processes regulated by CaMKIV, such as transcriptional regulation.
Modulation of the AMPK Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. CaMKKβ is a major upstream kinase for AMPK, activating it in response to increases in intracellular Ca²⁺. STO-609 has been shown to inhibit the phosphorylation and activation of AMPK in various cell types.[6][7]
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 3. STO 609 | CAS 52029-86-4 | CAMKK kinase inhibitor [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
STO-609 Acetate: A Selective CaMKK Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
This guide provides a comprehensive overview of STO-609 acetate, a widely utilized selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). It is intended for researchers, scientists, and drug development professionals interested in modulating CaMKK signaling pathways. This document details the mechanism of action, selectivity, and experimental applications of STO-609, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key signaling pathways.
Core Concepts: Mechanism and Selectivity
STO-609 is a cell-permeable compound that acts as a competitive inhibitor of ATP at the active site of CaMKK.[1][2] It effectively inhibits both CaMKKα and CaMKKβ isoforms, thereby blocking the activation of their downstream targets, most notably CaMKI and CaMKIV, and in many cellular contexts, the AMP-activated protein kinase (AMPK).[3][4] This inhibition also extends to the autophosphorylation of CaMKK itself.[4][5]
The selectivity of STO-609 for CaMKK over other kinases is a key feature for its use in research. While it potently inhibits CaMKKs, it shows significantly less activity against downstream CaM kinases (CaMKI, CaMKII, and CaMKIV) and other kinases like MLCK, PKC, PKA, and p42 MAPK.[1][6] However, it's important to note that at higher concentrations, off-target effects have been observed, including the inhibition of other kinases such as PIM kinases and ERK8.[7]
Quantitative Data Summary
The inhibitory potency and selectivity of STO-609 have been quantified across various studies. The following tables summarize the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
Table 1: Inhibitory Potency of STO-609 against CaMKK Isoforms
| Target | Kᵢ (ng/mL) | Kᵢ (µM) | Reference |
| CaMKKα | 80 | 0.21 | [3] |
| CaMKKβ | 15 | 0.04 | [3] |
Table 2: Selectivity Profile of STO-609
| Kinase | IC₅₀ (µg/mL) | Notes | Reference |
| CaMKK (AMPKK activity in HeLa cell lysates) | ~0.02 | [8][9] | |
| CaMKII | ~10 | Significantly less potent inhibition compared to CaMKK. | [1][8] |
| Other Kinases (CaMKI, CaMKIV, MLCK, PKC, PKA, p42 MAPK) | >80-fold selectivity over CaMKK | STO-609 is highly selective for CaMKK. | [6] |
| PIM3 | More effective inhibitor than CaMKK2 at 1 µM | Potential off-target effect. | [7] |
| CK2 (catalytic subunit alpha2) | Potently inhibited at 1 µM (IC₅₀ = 190 nM) | Potential off-target effect. | [7] |
Signaling Pathways
STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The primary pathway involves the activation of CaMKK by an increase in intracellular calcium ([Ca²⁺]ᵢ), which then phosphorylates and activates its downstream targets.
Caption: CaMKK signaling pathway and the inhibitory action of STO-609.
Experimental Protocols
The following are representative protocols for experiments utilizing STO-609.
In Vitro CaMKK Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of STO-609 on recombinant CaMKK activity.
Workflow Diagram:
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CAMKK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
STO-609 Acetate: A Technical Guide to its Discovery, Chemical Properties, and Use in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
STO-609 acetate is a widely utilized cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). This document provides a comprehensive overview of this compound, including its discovery, detailed chemical properties, and its mechanism of action. It serves as a technical resource for researchers, outlining experimental protocols for its use in both in vitro and in vivo studies. Furthermore, this guide presents a critical evaluation of its selectivity and potential off-target effects, alongside visualizations of the key signaling pathways it modulates.
Discovery and Mechanism of Action
STO-609 was first described by Tokumitsu et al. in 2002 as a selective inhibitor of CaMKK.[1][2] It was identified through screening of a chemical library for compounds that could inhibit the activity of this upstream kinase in the Ca2+/calmodulin-dependent protein kinase cascade.
The mechanism of action of STO-609 is competitive inhibition with respect to ATP.[1][2] It binds to the ATP-binding pocket of CaMKK, preventing the phosphorylation and subsequent activation of its downstream targets, most notably CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1][2][3]
Chemical Properties
STO-609 is a synthetic compound, and its acetate salt is commonly used in research due to its improved solubility. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate | [4] |
| Molecular Formula | C₂₁H₁₄N₂O₅ | |
| Molecular Weight | 374.3 g/mol | |
| CAS Number | 1173022-21-3 (acetate salt); 52029-86-4 (free base) | |
| Appearance | A crystalline solid | |
| Purity | Typically >98% | |
| Solubility | Soluble in DMSO (up to 25 mM), and 100 mM NaOH. | [5] |
| Storage and Stability | Store at -20°C for long-term stability (up to 4 years as a solid). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. | [5][6][7] |
Biological Activity and Selectivity
This compound is a potent inhibitor of both CaMKK isoforms, CaMKKα and CaMKKβ. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) are detailed in the following table.
| Target | Ki Value | IC50 Value | Reference(s) |
| CaMKKα | 80 ng/mL (~0.21 µM) | 120 ng/mL | [1][2][7] |
| CaMKKβ | 15 ng/mL (~40 nM) | 40 ng/mL | [1][2][7] |
While initially reported as highly selective for CaMKKs, subsequent studies have revealed that STO-609 can inhibit other kinases, particularly at higher concentrations.[8][9][10] A kinase selectivity profile at 1 µM showed potent inhibition of several other kinases, including CDKL2, GRK3, STK36, and CSNK2A2.[8] It is crucial for researchers to consider these potential off-target effects when interpreting experimental data.
| Off-Target Kinase | Potency/Effect | Reference(s) |
| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | [8] |
| ERK8 | Identified as a collateral target | [8] |
| MNK1, CK2, AMPK, PIM2, DYRK2, DYRK3 | Inhibited with similar potency to CaMKK1 | [8] |
| Aryl Hydrocarbon Receptor (AhR) | Potent, competitive agonist (EC50 = 43 nM) |
Signaling Pathways
STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The two primary downstream pathways affected are the CaMKIV and AMPK signaling cascades.
Caption: STO-609 inhibits CaMKK, blocking downstream activation of CaMKIV and AMPK.
Experimental Protocols
In Vitro Assays
Preparation of this compound Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.
-
Sonicate if necessary to ensure complete dissolution.[11]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Cell Culture Treatment:
-
Culture cells to the desired confluency in appropriate media. For example, HeLa cells can be maintained in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum.[6]
-
Dilute the STO-609 stock solution to the desired final concentration in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
For time-course experiments, a pre-incubation period with STO-609 is often employed before stimulation. For instance, HeLa cells have been pre-incubated with STO-609 for 6 hours before treatment with other agents.[12]
Western Blot Analysis of Protein Phosphorylation:
-
After treatment with STO-609 and any other stimuli, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-AMPKα (Thr172) and total AMPKα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
STO-609 Acetate: A Technical Guide to Target Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of STO-609 acetate, a widely utilized inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK). This document collates key quantitative data, details experimental methodologies for target profiling, and illustrates the primary signaling pathway and experimental workflows.
Core Mechanism and Primary Targets
STO-609 is a cell-permeable small molecule that acts as a selective inhibitor of CaMKK.[1][2][3][4] Its mechanism of action is competitive inhibition of ATP binding to the kinase domain of its targets.[1][2][3][5] The primary targets of STO-609 are the two isoforms of CaMKK, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2). It exhibits a higher potency for CaMKKβ over CaMKKα.[1][2][6][7][8]
Table 1: Inhibition of Primary Targets (CaMKK Isoforms) by STO-609
| Target | Inhibition Constant (Ki) | Assay Conditions |
| CaMKKα (recombinant) | 80 ng/mL | In vitro kinase assay[1][2][6][7] |
| CaMKKβ (recombinant) | 15 ng/mL | In vitro kinase assay[1][2][6][7] |
Kinase Selectivity Profile
While STO-609 is a potent inhibitor of CaMKKs, it is not entirely specific and exhibits activity against a range of other kinases, particularly at higher concentrations. Understanding this off-target profile is critical for the accurate interpretation of experimental results.
Table 2: Off-Target Kinase Inhibition by STO-609
| Target | Inhibition Metric | Concentration | Notes |
| CaMKII | IC50 ≈ 10 µg/mL | In vitro kinase assay[1][2][3] | Significantly less potent inhibition compared to CaMKKs. |
| AMP-activated protein kinase kinase (AMPKK) | IC50 ≈ 0.02 µg/mL | HeLa cell lysates[7] | |
| AMPK | IC50 = 1.7 µM | Cell-free assay[9][10] | |
| PIM3 | More effective inhibitor than CaMKK2 | 1 µM | Kinome scan[8] |
| ERK8 | Collateral target | 1 µM | Kinome scan[8] |
| MNK1, CK2, DYRK2, DYRK3, HIPK2 | Inhibited with similar potency to CaMKK1 | Not specified | [11] |
| CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2 | Potently inhibited | 1 µM | KINOMEscan®[8] |
Note: The variety of assay types and conditions can influence the reported inhibitory values. Direct comparison between different studies should be made with caution.
Signaling Pathway
STO-609 primarily disrupts the CaMKK-mediated signaling cascade. CaMKKs are upstream kinases that are activated by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). Activated CaMKK then phosphorylates and activates downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[12] By inhibiting CaMKK, STO-609 prevents the activation of these downstream effectors.
References
- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. selectscience.net [selectscience.net]
- 5. What are CAMKK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by STO-609 Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a widely utilized cell-permeable chemical probe used to investigate the roles of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). As a competitive inhibitor of ATP, STO-609 selectively targets the active site of CaMKK isoforms, with a higher affinity for CaMKKβ over CaMKKα.[1][2][3] Its utility in elucidating the intricate signaling cascades governed by CaMKK2 has made it an invaluable tool in diverse fields, including metabolic diseases, neuroscience, and oncology.[4][5][6] This technical guide provides a comprehensive overview of the primary downstream signaling pathways modulated by STO-609, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate rigorous scientific inquiry.
Mechanism of Action
STO-609 is a selective inhibitor of CaMKKα and CaMKKβ, the upstream activating kinases for several key signaling proteins.[3] By binding to the ATP pocket of these kinases, STO-609 effectively blocks their catalytic activity and subsequent phosphorylation of downstream targets.[3] This inhibitory action allows for the dissection of cellular processes regulated by CaMKK2. However, it is crucial to acknowledge that STO-609 can exhibit off-target effects, particularly at higher concentrations, and its use as a chemical probe requires careful experimental design and interpretation.[4][7]
Quantitative Data Summary
The inhibitory potency of STO-609 against its primary targets and its effects on downstream signaling components have been quantified in numerous studies. The following tables summarize key quantitative data for easy reference and comparison.
| Target | Inhibitory Constant (Ki) | IC50 | Assay Conditions | Reference |
| CaMKKα | 80 ng/mL (~0.21 µM) | 120 ng/mL | Recombinant enzyme | [1][8] |
| CaMKKβ | 15 ng/mL (~40 nM) | 40 ng/mL | Recombinant enzyme | [1][8] |
| AMPKK activity | ~0.02 µg/mL | HeLa cell lysates | [1][2] | |
| CaMKII | ~10 µg/mL | Recombinant enzyme | [1][3] |
| Cellular Context | STO-609 Concentration | Observed Effect | Reference |
| SH-SY5Y neuroblastoma cells | 1 µg/mL | ~80% inhibition of endogenous CaMKK activity | [3][9] |
| HeLa cells | 1 µg/mL (pre-incubation for 6h) | Inhibition of 2-deoxyglucose-induced AMPK and ACC phosphorylation | [10] |
| OVCAR-3 ovarian cancer cells | Not specified | Decreased phosphorylation of Akt at Thr-308 and Ser-473 | [11] |
| Gastric adenocarcinoma cells (SNU-1, N87) | Dose-dependent | Suppression of AMPK activity | [12] |
| Hippocampal neurons | 2.5 µM | Attenuation of Aβ42 oligomer-induced AMPK activation | [6] |
| Prostate cancer cells (LNCaP, VCaP) | Not specified | Blocked androgen-mediated CREB phosphorylation | [13] |
Core Downstream Signaling Pathways
STO-609, by inhibiting CaMKK2, primarily affects three major downstream signaling pathways: the AMPK pathway, the CaMKI/IV pathway leading to CREB activation, and the Akt/PKB signaling pathway.
The CaMKK2-AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. CaMKK2 is a key upstream kinase that phosphorylates and activates AMPK in response to increases in intracellular calcium levels.[5] Inhibition of CaMKK2 by STO-609 consequently leads to a reduction in AMPK activation and its downstream effects on metabolism, including fatty acid oxidation and glucose uptake.[5][10]
The CaMKK2-CaMKIV-CREB Signaling Pathway
CaMKK2 also phosphorylates and activates CaMKIV.[5] Activated CaMKIV can then translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein).[14][15] Phosphorylated CREB is critical for the transcription of genes involved in neuronal plasticity, learning, and memory. STO-609 treatment can therefore disrupt these processes by inhibiting the initial activation of this cascade.
The CaMKK2-Akt Signaling Pathway
Recent evidence has established a direct link between CaMKK2 and the activation of Akt (also known as Protein Kinase B), a key regulator of cell survival, proliferation, and growth.[11] In certain cellular contexts, particularly in cancer cells, CaMKK2 can phosphorylate and activate Akt, promoting tumorigenesis.[5][11] The use of STO-609 in such systems can therefore lead to decreased Akt signaling and potentially inhibit cancer cell proliferation.
Off-Target Considerations
While STO-609 is a valuable tool, it is essential to be aware of its potential off-target effects. Studies have shown that at higher concentrations, STO-609 can inhibit other kinases, including PIM3 and ERK8.[4] Furthermore, in some cancer cell lines, the effects of STO-609 on cell growth have been observed to be independent of both CaMKKβ and AMPK.[12] Therefore, it is recommended to use the lowest effective concentration of STO-609 and to validate key findings using complementary approaches, such as genetic knockdown of CaMKK2.
Detailed Experimental Protocols
General Cell Treatment with STO-609
This protocol provides a general guideline for treating cultured cells with STO-609. Specific concentrations and incubation times will need to be optimized for each cell line and experimental question.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
STO-609 Preparation: Thaw the STO-609 stock solution. Prepare the desired final concentration of STO-609 by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent-induced artifacts.
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the appropriate concentration of STO-609 or vehicle control (medium with the same concentration of DMSO) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, kinase assays, or gene expression analysis.
Western Blotting for Phosphorylated Downstream Targets
This protocol describes the detection of changes in the phosphorylation status of CaMKK2 downstream targets, such as AMPK, CREB, or Akt, following STO-609 treatment.
Materials:
-
Cells treated with STO-609 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.
In Vitro Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of STO-609 on CaMKK2 activity using a recombinant enzyme and a substrate.
Materials:
-
Recombinant active CaMKK2
-
Kinase buffer
-
Substrate for CaMKK2 (e.g., a peptide substrate for a downstream target like CaMKI)
-
STO-609 at various concentrations
-
ATP (containing γ-32P-ATP for radioactive detection, or using a non-radioactive method)
-
Reaction termination solution (e.g., phosphoric acid)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or antibody-based detection for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, recombinant CaMKK2, the substrate, and the desired concentration of STO-609 or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity at each STO-609 concentration relative to the vehicle control to determine the IC50 value.
Conclusion
This compound remains a cornerstone for investigating CaMKK2-mediated signaling. A thorough understanding of its mechanism of action, inhibitory profile, and the downstream pathways it perturbs is paramount for its effective application. This guide provides researchers, scientists, and drug development professionals with a consolidated resource, including quantitative data, pathway diagrams, and detailed experimental protocols, to facilitate well-controlled and insightful studies into the multifaceted roles of CaMKK2 in health and disease. Careful consideration of potential off-target effects and the use of complementary validation techniques will further enhance the rigor and impact of such research.
References
- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds | MDPI [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Akt activation by Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 13. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
The Role of STO-609 Acetate in Calcium Signaling Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of STO-609 acetate, a key chemical probe used in the study of calcium signaling pathways. This document details its mechanism of action, specificity, and provides practical experimental protocols for its use in research and drug development.
Core Concepts: Mechanism of Action and Specificity
STO-609 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, CaMKKα and CaMKKβ. It acts as a competitive inhibitor of ATP, thereby blocking the kinase activity of CaMKKs and their subsequent phosphorylation and activation of downstream targets.[1][2] This inhibition allows researchers to dissect the roles of CaMKKs in various cellular processes.
Primary Targets and Potency
STO-609 exhibits high affinity for both CaMKKα and CaMKKβ, with a more pronounced inhibitory effect on the β isoform. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined through various in vitro kinase assays.
| Target | Inhibition Constant (Ki) | IC50 | Citation(s) |
| CaMKKα | 80 ng/mL | ~70-80 nM | [1][3][4][5] |
| CaMKKβ | 15 ng/mL | Not explicitly stated | [1][4][5] |
| AMPKK (in HeLa cell lysates) | Not Applicable | ~0.02 µg/mL | [4] |
Note: The IC50 values can be influenced by the ATP concentration in the assay.[3]
Selectivity and Off-Target Effects
While STO-609 is a valuable tool, it is crucial to acknowledge its off-target effects, as it can inhibit other kinases, particularly at higher concentrations. Understanding this selectivity profile is essential for the accurate interpretation of experimental results.
| Off-Target Kinase | IC50 | Citation(s) |
| CaMKII | ~10 µg/mL | [4][5] |
| AMPK | ~1.7 µM (cell-free) | [6] |
| Casein Kinase 2 (CK2) | 190 nM | [6] |
| MNK1 | Similar potency to CaMKK1 | [6] |
| PIM2 | Similar potency to CaMKK1 | [6] |
| PIM3 | More effective inhibitor than CaMKK2 at 1 µM | [6] |
| DYRK2 | Similar potency to CaMKK1 | [6] |
| DYRK3 | Similar potency to CaMKK1 | [6] |
| ERK8 | Collateral target | [6] |
Signaling Pathways Modulated by STO-609
STO-609 primarily disrupts the CaMKK-mediated signaling cascades. An increase in intracellular calcium ([Ca²⁺]i) leads to the activation of calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKKs. Activated CaMKKs, in turn, phosphorylate and activate downstream kinases, most notably CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK). By inhibiting CaMKK, STO-609 effectively decouples calcium signals from these downstream pathways.
Figure 1. Core signaling pathway inhibited by STO-609.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing STO-609. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Culture Treatment with STO-609
This protocol outlines the general procedure for treating cultured cells with STO-609 to study its effects on cellular signaling.
Figure 2. General workflow for cell treatment with STO-609.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for the cell line
-
Vehicle control (e.g., DMSO at the same final concentration as the STO-609 treatment)
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store aliquots at -20°C.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the STO-609 stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing STO-609 or the vehicle control. Typical final concentrations of STO-609 range from 1 µg/mL to 10 µg/mL.[2][7]
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from 30 minutes for acute signaling studies to 24 hours or longer for studies on gene expression or cell proliferation.
-
Optional Stimulation: For some experiments, cells may be stimulated with an agonist (e.g., ionomycin to increase intracellular calcium) for a short period before harvesting.[2]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis such as Western blotting, kinase assays, or RNA extraction.
Western Blotting for Phosphorylated AMPK (p-AMPK)
This protocol describes the detection of the phosphorylation status of AMPK at Threonine 172, a key downstream target of CaMKK2, following STO-609 treatment.
Materials:
-
Cells treated with STO-609 and vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
In Vitro CaMKK2 Kinase Assay
This protocol is for assessing the direct inhibitory effect of STO-609 on CaMKK2 activity in a cell-free system.[9]
Materials:
-
Recombinant active CaMKK2
-
Recombinant inactive AMPK (as a substrate)
-
STO-609 at various concentrations
-
Kinase assay buffer (e.g., 25 mM HEPES, 0.5 mM DTT, 10 mM MgCl₂, 1 mM CaCl₂)
-
ATP (concentration should be near the Km for CaMKK2 if determining IC50)
-
[γ-³²P]ATP (if using a radiometric assay)
-
Reaction termination solution (e.g., Laemmli buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CaMKK2, and STO-609 at the desired concentrations. Pre-incubate for 10-15 minutes at 30°C.
-
Substrate Addition: Add the recombinant inactive AMPK to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric detection).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a termination solution.
-
Analysis: Analyze the phosphorylation of AMPK by either autoradiography after SDS-PAGE (for radiometric assays) or by Western blotting using a p-AMPK (Thr172) antibody.
Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to stimuli in the presence or absence of STO-609 using the ratiometric dye Fura-2 AM.[10][11][12][13]
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% in DMSO)
-
HEPES-buffered saline (HBS) or other physiological salt solution
-
STO-609
-
Stimulus (e.g., ionomycin, carbachol)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm
Procedure:
-
Dye Loading Solution Preparation: Prepare a 1 mM stock of Fura-2 AM in anhydrous DMSO. For a 2 µM working solution, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 and then dilute in HBS.
-
Cell Loading: Wash the cells on coverslips with HBS and then incubate them in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
De-esterification: Wash the cells with HBS to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.
-
STO-609 Pre-incubation: Incubate the Fura-2-loaded cells with STO-609 at the desired concentration for an appropriate time before imaging.
-
Imaging: Mount the coverslip on the imaging setup. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation and Data Acquisition: Add the stimulus to the cells while continuously recording the fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio reflect changes in intracellular calcium concentration.
Conclusion
This compound is a cornerstone tool for investigating the role of CaMKKs in calcium signaling. Its utility is underscored by its cell permeability and potent inhibition of CaMKK isoforms. However, researchers and drug development professionals must remain vigilant of its off-target effects and use appropriate controls to ensure the validity of their findings. The detailed protocols and data presented in this guide are intended to facilitate the effective and responsible use of STO-609 in advancing our understanding of calcium-mediated cellular regulation.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. biotium.com [biotium.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
STO-609 acetate Ki and IC50 values
An In-depth Technical Guide on STO-609 Acetate: Ki, IC50, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor this compound, focusing on its inhibitory constants (Ki and IC50), the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Quantitative Inhibitory Data
This compound is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). Its inhibitory potency has been quantified against various kinases, with the most significant activity directed towards CaM-KK isoforms. The Ki and IC50 values are summarized in the table below.
| Target Enzyme | Parameter | Value (ng/mL) | Value (nM) | Comments | Reference |
| Recombinant CaM-KKα | Ki | 80 | ~214 | Competitive inhibitor with respect to ATP. | [1][2][3][4][5][6] |
| Recombinant CaM-KKβ | Ki | 15 | ~40 | Higher affinity for the β isoform. | [1][2][3][4][5][6] |
| AMPKK (in HeLa cell lysates) | IC50 | ~20 | ~53 | Demonstrates inhibition of downstream kinase activity. | [1][5] |
| CaM-KII | IC50 | 10,000 | ~26700 | Significantly less potent against downstream kinases, indicating selectivity. | [1][5][6][7] |
| AhR (Aryl hydrocarbon receptor) | EC50 | - | 43 | An off-target activity identified. |
Note: Molar concentrations were calculated using the molecular weight of STO-609 (not the acetate salt) which is approximately 374.35 g/mol .
Signaling Pathway Modulation
STO-609 primarily targets the CaM-KKs, which are upstream kinases responsible for the activation of CaM-KI and CaMKIV, as well as AMP-activated protein kinase (AMPK). By inhibiting CaM-KK, STO-609 effectively blocks these downstream signaling cascades, which are involved in numerous cellular processes including gene expression, cell cycle control, and energy homeostasis.
Experimental Protocols
The determination of the Ki and IC50 values for STO-609 was originally described by Tokumitsu et al. (2002). The following protocols are based on the methodologies detailed in this seminal paper and general kinase assay principles.
In Vitro CaM-KK Activity Assay for Ki and IC50 Determination
This protocol describes a radiometric filter paper assay to measure the activity of recombinant CaM-KKα and CaM-KKβ and to determine the inhibitory constants of STO-609.
Materials:
-
Recombinant rat CaM-KKα and CaM-KKβ
-
GST-CaM-KI(1-294, K49E) as a substrate
-
This compound
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 1 µg/ml calmodulin.
-
ATP Solution (100 µM)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, 10 µM GST-CaM-KI(1-294, K49E), and varying concentrations of this compound (dissolved in DMSO).
-
Enzyme Addition: Add recombinant CaM-KKα or CaM-KKβ to the reaction mixture to a final concentration that results in a linear reaction rate for at least 10 minutes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker of 0.5% phosphoric acid. Wash the papers three times for 5 minutes each with gentle stirring, followed by a final wash in acetone.
-
Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
For IC50 Determination: Plot the percentage of kinase activity against the logarithm of the STO-609 concentration. The IC50 value is the concentration of STO-609 that reduces the kinase activity by 50%.
-
For Ki Determination: Perform the assay with varying concentrations of both ATP and STO-609. Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the Ki value for competitive inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the CaM-KK signaling pathway. Its selectivity for CaM-KK over downstream kinases makes it a useful probe for dissecting the specific contributions of this pathway in various cellular contexts. The provided data and protocols offer a foundation for researchers utilizing STO-609 in their studies. It is important to note the off-target activity on AhR and to consider this when interpreting experimental results.
References
- 1. Probe STO609 | Chemical Probes Portal [chemicalprobes.org]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. assayquant.com [assayquant.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Function of STO-609 Acetate in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a widely utilized chemical probe in cell biology and drug discovery, primarily known for its role as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] This guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental considerations for its use in a research setting.
Core Mechanism of Action
STO-609 is a potent and selective inhibitor of both CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).[3][4] It functions as a competitive inhibitor of ATP, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrates.[3] Its cell-permeable nature allows for its effective use in in vitro and in vivo studies to probe the physiological roles of the CaMKK signaling cascade.[2][3]
While highly selective for CaMKKs, it is crucial to note that at higher concentrations, STO-609 can exhibit off-target effects on other kinases.[5][6] Therefore, careful dose-response studies are essential to ensure target-specific effects in experimental systems.
Quantitative Data Summary
The inhibitory activity and potency of this compound have been characterized in various studies. The following tables summarize the key quantitative data for easy comparison.
| Parameter | CaMKKα (CAMKK1) | CaMKKβ (CAMKK2) | Reference |
| Ki | 80 ng/mL (~0.21 µM) | 15 ng/mL (~40 nM) | [1][3][7] |
| IC50 (AMPKK activity in HeLa cell lysates) | ~0.02 µg/mL | ~0.02 µg/mL | [1][8] |
| Target | IC50 | Notes | Reference |
| CaMKII | ~10 µg/mL | Significantly less potent compared to CaMKK inhibition. | [1][3][9] |
| AMPK (cell-free) | 1.7 µM | Direct off-target inhibition at higher concentrations. | [10] |
| p-AMPK (in C4-2 prostate cancer cells) | 10.7 µM | Cellular potency for inhibiting a downstream target. | [5] |
| Aryl Hydrocarbon Receptor (AhR) | EC50 = 43 nM | Potent agonist activity, a key off-target consideration. | [7] |
Key Signaling Pathways Modulated by this compound
This compound primarily impacts signaling pathways downstream of CaMKK. The most well-characterized of these is the CaMKK-AMPK axis, which plays a central role in cellular energy homeostasis.
The CaMKK/AMPK Signaling Pathway
An increase in intracellular calcium levels activates calmodulin (CaM), which in turn binds to and activates CaMKK.[11] Activated CaMKK then phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[11] STO-609, by inhibiting CaMKK, prevents the activation of AMPK in response to stimuli that elevate intracellular calcium.[12]
Regulation of Autophagy
The CaMKK/AMPK pathway is a key regulator of autophagy, a cellular process for degrading and recycling cellular components. AMPK can initiate autophagy by directly phosphorylating and activating ULK1.[13] By inhibiting the CaMKK/AMPK axis, STO-609 can suppress autophagy in various cell types.[13][14][15][16] This has significant implications for its use in cancer research, as autophagy can be a pro-survival mechanism for tumor cells.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. It is imperative to optimize these protocols for specific cell types and experimental conditions.
General Cell Culture Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 50-70%).
-
STO-609 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-25 mM).[17] Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the STO-609 stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for inhibiting CaMKK is 1-10 µg/mL (approximately 2.7-27 µM).[9][17] It is crucial to include a vehicle control (DMSO) at the same final concentration as the STO-609 treatment.
-
Incubation: Replace the existing cell culture medium with the medium containing STO-609 or vehicle control. Incubate the cells for the desired period (e.g., 6 to 24 hours), depending on the specific endpoint being measured.[5][12]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, viability assays, etc.).
In Vitro Kinase Assay for CaMKK Inhibition
-
Reaction Mixture: Prepare a kinase reaction buffer containing recombinant CaMKK, its substrate (e.g., inactive CaMKI or a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of STO-609 (or vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or spotting onto phosphocellulose paper).
-
Analysis: Analyze the incorporation of ³²P into the substrate using SDS-PAGE and autoradiography or by scintillation counting.
Applications in Research
-
Metabolic Studies: Investigating the role of CaMKK and AMPK in cellular metabolism, glucose uptake, and fatty acid oxidation.[11][12]
-
Neuroscience: Elucidating the function of CaMKK in neuronal processes such as synaptic plasticity, learning, and memory.[3][11]
-
Cancer Research: Exploring the therapeutic potential of targeting the CaMKK pathway in various cancers, including gastric, prostate, and ovarian cancer, due to its influence on cell proliferation, invasion, and autophagy.[6][18][19]
-
Autophagy Research: Using STO-609 as a tool to dissect the signaling pathways that regulate autophagy.[13][14]
Conclusion
This compound is an invaluable tool for dissecting the cellular functions of the CaMKK signaling pathway. Its selectivity and cell-permeability make it suitable for a wide range of applications. However, researchers must be mindful of its potential off-target effects and design experiments with appropriate controls to ensure the validity of their findings. This guide provides a foundational understanding to facilitate the effective and responsible use of STO-609 in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selectscience.net [selectscience.net]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. The Multi-Functional Calcium/Calmodulin Stimulated Protein Kinase (CaMK) Family: Emerging Targets for Anti-Cancer Therapeutic Intervention [mdpi.com]
- 7. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The CaMKK Inhibitor STO-609 Acetate: A Technical Guide for Preclinical Research
An In-depth Examination of a Key Tool in Cellular Signaling Research for Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a well-characterized, cell-permeable small molecule inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). As a selective antagonist, it has become an invaluable tool for dissecting the intricate signaling pathways governed by CaMKK and its downstream effectors, most notably AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of preliminary studies utilizing this compound, with a focus on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of the associated signaling pathways. This document is intended to serve as a foundational resource for researchers employing STO-609 in their experimental designs.
Core Mechanism of Action
STO-609 is a specific inhibitor of the Ca2+/Calmodulin-dependent protein kinase kinase (CaM-KK) that acts as a competitive inhibitor of ATP.[1][2] It selectively inhibits the activity of both recombinant CaMKKα and CaMKKβ isoforms, thereby blocking the downstream phosphorylation and activation of CaMKI and CaMKIV.[1][2] Notably, STO-609 also inhibits the autophosphorylation of CaMKKα and CaMKKβ.[3] Its cell-permeable nature allows for its use in both in vitro and in vivo studies to probe the physiological roles of the CaMKK signaling cascade.[1][2]
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against its primary targets and other kinases, demonstrating its selectivity. The following tables summarize the key quantitative data from various preliminary studies.
| Target Kinase | Parameter | Value | Cell System/Conditions | Reference |
| CaMKKα | Ki | 80 ng/mL | Recombinant | [4] |
| CaMKKβ | Ki | 15 ng/mL | Recombinant | [4] |
| AMPKK | IC50 | ~0.02 µg/mL | HeLa cell lysates | [4] |
| CaMKII | IC50 | 10 µg/mL | Not specified | [1] |
| Endogenous CaMKK | Inhibition | ~80% | SH-SY5Y neuroblastoma cells (at 1 µg/mL) | [1] |
Table 1: Inhibitory Potency of this compound against Target Kinases.
Signaling Pathways
STO-609 primarily impacts the CaMKK-mediated signaling pathway. Its most studied downstream effect is the modulation of AMPK activity. However, studies have also revealed effects on other pathways, such as the Akt/ERK pathway, which in some cellular contexts, appear to be independent of CaMKK/AMPK inhibition.
Caption: Canonical CaMKK signaling pathway and the inhibitory action of STO-609.
Caption: STO-609's inhibitory effect on Akt and ERK phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines key experimental protocols for studies involving this compound.
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Reconstitution: Dissolve this compound powder in DMSO to a stock concentration of 10-25 mM.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[5]
-
Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
In Vitro Kinase Assay
This protocol is adapted from a study investigating the effect of STO-609 on CaM-KIV activation in transfected HeLa cells.[6]
-
Cell Culture and Transfection: Culture HeLa cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Transfect cells with a plasmid encoding HA-tagged CaM-KIV using a suitable transfection reagent.
-
STO-609 Treatment: After transfection, incubate the cells in serum-free medium containing various concentrations of STO-609 (e.g., 0.01-10 µg/ml) for 6 hours.[6]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate HA-CaM-KIV from the cell lysates using an anti-HA antibody conjugated to protein G-Sepharose beads.
-
Kinase Reaction: Perform the kinase assay using the immunoprecipitated HA-CaM-KIV, a suitable substrate (e.g., syntide-2), and [γ-³²P]ATP in a kinase buffer.
-
Analysis: Measure the incorporation of ³²P into the substrate to determine kinase activity.
Western Blot Analysis of Phosphorylated Proteins
This protocol is a general guideline for assessing the effect of STO-609 on the phosphorylation status of target proteins like AMPK, Akt, and ERK in cultured cells.
-
Cell Treatment: Plate cells (e.g., gastric adenocarcinoma cells SNU-1 and N87) and treat with varying concentrations of STO-609 for the desired duration.[3]
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-Akt (Ser473), etc.).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Cell Proliferation Assay
This protocol is based on studies investigating the anti-proliferative effects of STO-609 on cancer cells.[3]
-
Cell Seeding: Seed cells (e.g., SNU-1, N87 gastric cancer cells) in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a dose range of STO-609 (e.g., 2.5, 5, 10, 20 µM) for a specified period (e.g., 24-72 hours).[7]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value of STO-609.
Cell Invasion Assay (Transwell Assay)
This protocol describes a common method to assess the effect of STO-609 on the invasive potential of cancer cells.[3]
-
Transwell Preparation: Coat the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or a similar basement membrane extract.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the coated Transwell insert. Add STO-609 at the desired concentration to the upper chamber.
-
Chemoattractant: Add a chemoattractant, such as a medium containing fetal bovine serum, to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis:
-
Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane with a stain like crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
In Vivo Experimental Workflow
The following provides a general workflow for in vivo studies in mice based on published research.[8]
Caption: A simplified workflow for in vivo studies using STO-609 in a tumor model.
Conclusion
This compound remains a cornerstone for investigating CaMKK-dependent signaling. Its selectivity and cell permeability have enabled significant advancements in our understanding of the roles of CaMKK and AMPK in various physiological and pathological processes, including cancer biology and metabolic disorders. This technical guide consolidates key data and protocols from preliminary studies to facilitate the design and execution of future research. As with any pharmacological inhibitor, careful consideration of potential off-target effects and the use of complementary genetic approaches are recommended for robust and conclusive findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
STO-609 Acetate In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vivo administration of STO-609 acetate to mice, intended for researchers in pharmacology, cell biology, and drug development. This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with inhibitory constants (Ki) of 80 and 15 ng/mL for CaM-KKα and CaM-KKβ, respectively[1][2][3][4][5]. This protocol outlines the necessary steps for preparation, administration, and summarizes key quantitative data from published studies to guide experimental design.
Introduction
This compound is a valuable tool for investigating the physiological roles of the CaMKK signaling pathway, which is implicated in various cellular processes, including metabolic homeostasis, inflammation, and cancer cell growth[6]. Its ability to competitively inhibit the ATP-binding site of CaMKK makes it a potent research tool for both in vitro and in vivo studies[3][4][7]. This document details a standardized protocol for its administration in mice, primarily via intraperitoneal injection.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 374.35 g/mol | [7] |
| Molecular Formula | C19H10N2O3.C2H4O2 | [7] |
| Purity | ≥98% | [7] |
| Solubility | Soluble to 10 mM in DMSO and to 45 mM in 100mM NaOH.[7] Soluble in DMSO to 25 mM. | [7] |
| Storage | Desiccate at room temperature. | [7] |
In Vivo Administration Parameters in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6J male mice | [8][9] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][8][9][10][11] |
| Dosage Range | 30 µM/kg to 300 µM/kg | [8][9] |
| 10 µmol/kg | [1] | |
| 10 mg/kg | [10] | |
| 30 µg/kg/bw (twice weekly for 4 weeks) | [11] | |
| Vehicle | DMSO diluted in PBS | [8] |
| 20% DMSO in 0.5% HPMC/0.2% Polysorbate 80 | [10] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | [12] | |
| Pharmacokinetics (t½) | ~8–12 hours in plasma | [8] |
| ~3.74 hours in liver | [8] |
Experimental Protocols
Preparation of this compound for Injection
This protocol is adapted from a study that conducted a thorough toxicological and pharmacokinetic analysis of STO-609 in mice[6][8].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A common recommendation is to keep the DMSO concentration below 10% for normal mice[12].
-
For example, to prepare a 300 µM/kg dosing solution for a 25g mouse in a 200 µL injection volume:
-
Calculate the required dose: 300 µmol/kg * 0.025 kg = 7.5 µmol
-
Calculate the volume of a 30 mM stock needed: 7.5 µmol / 30,000 µmol/L = 0.00025 L = 0.25 µL
-
This volume of stock is too small to accurately pipette. Therefore, a serial dilution is recommended.
-
First, dilute the 30 mM stock 1:10 in DMSO to get a 3 mM solution.
-
Then, calculate the volume of the 3 mM stock needed: 7.5 µmol / 3,000 µmol/L = 0.0025 L = 2.5 µL.
-
Add 2.5 µL of the 3 mM stock to 197.5 µL of sterile PBS to get a final injection volume of 200 µL. The final DMSO concentration will be approximately 1.25%.
-
-
Intraperitoneal (i.p.) Administration Protocol
Procedure:
-
Animal Handling: Properly restrain the mouse.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing internal organs.
-
Administer Dose: Inject the prepared this compound solution slowly.
-
Monitoring: Monitor the mice for any adverse reactions post-injection. A study noted an initial reduction in core body temperature in mice injected with STO-609, which was also observed in the vehicle control group[8][9][11].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CaMKK signaling pathway inhibited by STO-609 and the general experimental workflow for in vivo administration.
Caption: STO-609 inhibits CaMKK, blocking downstream signaling.
Caption: Workflow for in vivo STO-609 administration in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 8. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. This compound | CaMK | TargetMol [targetmol.com]
Application Notes and Protocols: Optimal Concentration of STO-609 Acetate for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). It functions as an ATP-competitive inhibitor of both CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), which are key upstream activators of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1][2] By inhibiting CaMKK, this compound provides a powerful tool for investigating the roles of these signaling pathways in a multitude of cellular processes, including metabolic homeostasis, cell proliferation, differentiation, and inflammation.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments.
Data Presentation: Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific isoform of CaMKK being targeted, and the particular biological question being addressed. The following table summarizes key quantitative data for this compound from various sources.
| Parameter | Value | Enzyme/Cell Line | Notes |
| Ki (Inhibition Constant) | 80 ng/mL (~0.21 µM) | Recombinant CaMKKα | In vitro enzyme activity assay.[3][4][5][6][7][8] |
| 15 ng/mL (~40 nM) | Recombinant CaMKKβ | In vitro enzyme activity assay.[3][4][5][6][7][8] | |
| IC50 (Half-maximal Inhibitory Concentration) | ~0.02 µg/mL | AMPKK activity in HeLa cell lysates | Measures inhibition of the upstream kinase of AMPK.[3][4] |
| 10 µg/mL | CaMKII | Demonstrates selectivity, as a much higher concentration is needed to inhibit this downstream kinase.[3][4][6] | |
| Effective Concentration | 1 µg/mL | SH-SY5Y neuroblastoma cells | Resulted in an ~80% reduction of endogenous CaMKK activity.[3][4][6] |
| 2 µM | Mouse bone marrow cells | Used to impair the generation of myeloid-derived suppressor cells (MDSCs).[9] | |
| Varies (dose-dependent) | HeLa cells | Suppresses Ca2+-induced activation of CaMKIV.[3][6] | |
| Varies | SNU-1 and N87 gastric cancer cells | Suppressed AMPK activity and reduced expression of Akt and ERK.[10] | |
| Solubility | Up to 25 mM | DMSO | |
| 4.17 mg/mL (13.26 mM) | DMSO (with sonication) | [5] | |
| 3.74 mg/mL (10 mM) | DMSO (with sonication) | ||
| Insoluble | Water, Ethanol | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (374.35 g/mol ), calculate the required mass of the compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
To aid dissolution, vortex the solution and, if necessary, sonicate for a short period.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
Determining the Optimal Concentration of this compound
The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to identify the concentration that provides maximal inhibition of the target pathway with minimal off-target or cytotoxic effects.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well cell culture plates (e.g., 96-well for viability, 6-well for western blotting)
-
Reagents for your chosen readout (e.g., cell viability assay kit, antibodies for western blotting)
Protocol:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 25 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experimental question. This could range from a few hours for signaling pathway studies to several days for cell proliferation or differentiation assays.
-
Assessment of Cytotoxicity (e.g., using MTT or similar viability assay):
-
Following incubation, assess cell viability across the concentration range.
-
This will help you identify the concentration at which this compound becomes toxic to your cells.
-
-
Assessment of Target Inhibition (e.g., by Western Blot):
-
Lyse the cells at the end of the incubation period.
-
Perform western blotting to assess the phosphorylation status of downstream targets of CaMKK, such as AMPK (at Thr172) or CaMKIV.
-
A decrease in the phosphorylation of these targets will indicate the effective inhibition of CaMKK.
-
-
Data Analysis:
-
Plot cell viability versus this compound concentration to determine the cytotoxic threshold.
-
Plot the level of target protein phosphorylation versus this compound concentration to determine the concentration that gives the desired level of inhibition.
-
The optimal concentration will be the one that effectively inhibits the target pathway without causing significant cell death.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 10. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of STO-609 Acetate Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). It is a valuable tool for investigating the physiological roles of the CaMKK signaling pathway. Specifically, this compound inhibits both CaMKKα and CaMKKβ isoforms, which are upstream activators of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK). This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in various research applications.
I. Physicochemical Properties and Solubility
This compound is a crystalline solid. It is crucial to understand its physical and chemical properties for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Chemical Name | 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate | [1][2] |
| Molecular Formula | C₁₉H₁₀N₂O₃・C₂H₄O₂ | [1][2] |
| Molecular Weight | 374.35 g/mol | [1][2] |
| CAS Number | 1173022-21-3 | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Purity | ≥97% | [1] |
| Solubility in DMSO | Up to 25 mM | [4] |
| Storage of Solid | -20°C, protect from light, store with a desiccant | [5] |
II. Signaling Pathway of CaMKK Inhibition by STO-609
STO-609 acts as a competitive inhibitor at the ATP-binding site of CaMKKα and CaMKKβ. This inhibition prevents the downstream activation of CaMKI, CaMKIV, and AMPK, thereby modulating numerous cellular processes.
References
- 1. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 3. STO 609 | CAS 52029-86-4 | CAMKK kinase inhibitor [stressmarq.com]
- 4. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Western Blot Analysis of p-AMPK Using STO-609 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation, marked by the phosphorylation of threonine 172 (Thr172) on its α-subunit, is a key event in response to metabolic stress. One of the upstream kinases responsible for this phosphorylation is the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). STO-609 acetate is a selective and cell-permeable inhibitor of CaMKKα and CaMKKβ, making it a valuable tool for studying the CaMKK-AMPK signaling axis.[1][2] By inhibiting CaMKK, this compound effectively reduces the phosphorylation of AMPK at Thr172. These application notes provide a detailed protocol for utilizing this compound to modulate AMPK phosphorylation and its subsequent analysis by Western blot.
Mechanism of Action
This compound is a competitive inhibitor of ATP at the ATP-binding site of CaMKKα and CaMKKβ.[3] This inhibition prevents the autophosphorylation and activation of CaMKK, thereby blocking the downstream phosphorylation of its substrates, including AMPK. The inhibition is highly selective for CaMKK over other kinases such as CaMKI, CaMKII, and CaMKIV.[4]
Figure 1: this compound inhibits the CaMKKβ-mediated phosphorylation of AMPK.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.
| Parameter | Target | Value | Cell Line/System | Reference |
| Ki | CaMKKα | 80 ng/mL | Recombinant enzyme | [1] |
| Ki | CaMKKβ | 15 ng/mL | Recombinant enzyme | [1] |
| IC50 | AMPKK activity | ~0.02 µg/mL | HeLa cell lysates | [1] |
| IC50 | p-AMPK reduction | 10.7 µM | C4-2 cells | [5] |
| Inhibition | Endogenous CaMKK activity | ~80% at 1 µg/mL | SH-SY5Y cells | [1][4] |
Experimental Protocols
A. Cell Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of STO-609 Working Solution: Dilute the this compound stock solution in cell culture medium to the desired final concentration. A dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) is recommended to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as in the STO-609-treated samples.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. The incubation time can vary depending on the experimental design, but a pre-incubation of 1 to 6 hours is common.[6]
-
(Optional) Stimulation: If studying the effect of STO-609 on stimulated AMPK phosphorylation, add the stimulus (e.g., ionomycin, metformin, or glucose deprivation) for the appropriate duration before harvesting the cells.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and proceed immediately to cell lysis.
B. Western Blot Analysis of p-AMPK (Thr172)
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody (e.g., Cell Signaling Technology #2535, 1:1000 dilution)
-
Rabbit anti-AMPKα antibody (e.g., Cell Signaling Technology #2532, 1:1000 dilution)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 to 1:5000 dilution)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Figure 2: Experimental workflow for Western blot analysis of p-AMPK.
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer with inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency by Ponceau S staining.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] For phospho-antibodies, BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-AMPK or anti-total AMPK) diluted in blocking buffer overnight at 4°C with gentle shaking.[8][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the ECL substrate to the membrane and acquire the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to account for any variations in protein loading.
Troubleshooting
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure the blocking buffer is fresh and appropriate (try 5% BSA for phospho-antibodies).
-
-
Weak or No Signal:
-
Confirm the protein transfer was successful.
-
Increase the amount of protein loaded.
-
Use a fresh dilution of the primary antibody and incubate overnight at 4°C.
-
Ensure that phosphatase inhibitors were included during cell lysis.
-
-
Multiple Bands:
-
This may indicate non-specific antibody binding or protein degradation. Ensure proper sample handling and consider using a different antibody.
-
For further assistance, consult the datasheets of the specific antibodies and reagents being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 5. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Autophagy Induction with STO-609 Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using STO-609 acetate, a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), for the study of autophagy.
This compound is a valuable tool for investigating the intricate signaling pathways that regulate autophagy. By inhibiting CaMKKβ, this compound modulates the downstream activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR), key regulators of the autophagic process.[1][2][3] Depending on the cellular context, inhibition of CaMKKβ by STO-609 can either induce or suppress autophagy, making it a versatile compound for elucidating the role of this signaling cascade in various physiological and pathological conditions.[4][5]
Mechanism of Action: The CaMKKβ/AMPK/mTOR Signaling Pathway
This compound competitively inhibits the ATP-binding site of CaMKKβ.[6][7] This inhibition prevents the phosphorylation and subsequent activation of its downstream targets, most notably AMPK. The canonical pathway for autophagy induction through this axis involves the following steps:
-
Inhibition of CaMKKβ: this compound enters the cell and specifically binds to CaMKKβ, preventing its kinase activity.[3][7]
-
Modulation of AMPK Activity: In many cell types, CaMKKβ is a primary upstream kinase for AMPK. Therefore, inhibition of CaMKKβ by STO-609 leads to a decrease in AMPK phosphorylation and activation.[4]
-
Regulation of mTORC1: AMPK is a negative regulator of the mTORC1 complex. When AMPK is inhibited, its suppressive effect on mTORC1 is lifted, leading to mTORC1 activation.
-
Control of Autophagy Initiation: mTORC1 is a potent inhibitor of autophagy. It phosphorylates and inactivates the ULK1 complex, which is essential for the initiation of autophagosome formation. Thus, by activating mTORC1, STO-609 can lead to the suppression of autophagy.
Conversely, in some cellular contexts, STO-609 has been observed to induce autophagy. This can occur through non-canonical pathways or in cells where the CaMKKβ-AMPK axis plays a different role in regulating cellular metabolism and stress responses. Therefore, the effect of STO-609 on autophagy should be empirically determined for each experimental system.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[3]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound (MW: 374.35 g/mol ) in 1 mL of DMSO.
-
Sonication may be required to fully dissolve the compound.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[8]
-
General Protocol for Autophagy Induction/Inhibition in Cell Culture
This protocol provides a general guideline. Optimal conditions (e.g., cell density, STO-609 concentration, and incubation time) should be determined empirically for each cell line and experimental setup.
-
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
-
Procedure:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
The following day, replace the medium with fresh complete medium containing the desired final concentration of this compound. A typical concentration range to test is 1-30 µM.[7][9]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a separate set of wells.
-
Incubate the cells for the desired period. Treatment times can range from a few hours to several days, depending on the research question. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time.
-
Following incubation, proceed with cell harvesting and analysis of autophagy markers.
-
Assessment of Autophagy by Western Blotting
The conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are key indicators of autophagic activity.
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II bands effectively.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 (normalized to the loading control) are used to assess changes in autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are generally indicative of autophagy induction.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using STO-609 to modulate autophagy. Note that the effects are cell-type and context-dependent.
| Cell Line | STO-609 Concentration | Treatment Time | Effect on Autophagy Markers | Reference |
| LNCaP (Prostate Cancer) | 30 µM | 72 hours | Decreased androgen-induced LC3-II levels | [9] |
| OVCAR8 (Ovarian Cancer) | 10 µM | Up to 12 days | Blocked autophagic flux (increased eGFP-LC3) | [6] |
| Bovine Mammary Epithelial | 10 µM | Not Specified | Inhibited LPS-induced increase in LC3-II/LC3-I ratio and decrease in p62 | [10] |
| SH-SY5Y (Neuroblastoma) | 5 µM | 1 hour | Enhanced the inhibitory effect of another compound on autophagy (decreased LC3-II and Beclin-1) | [11] |
Troubleshooting and Considerations
-
Cell Type Specificity: The role of the CaMKKβ-AMPK pathway in autophagy can vary significantly between different cell types. It is crucial to establish the baseline autophagic activity and the response to this compound in your specific cell line.
-
Autophagic Flux: A static measurement of LC3-II levels can be misleading, as an accumulation of LC3-II can indicate either increased autophagosome formation or a blockage in their degradation. To measure autophagic flux, it is recommended to treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to STO-609 alone indicates an increase in autophagic flux.
-
Off-Target Effects: While STO-609 is a selective inhibitor of CaMKK, potential off-target effects should be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration and, if possible, to confirm key findings using a secondary method, such as siRNA-mediated knockdown of CaMKKβ.
-
Positive and Negative Controls: Include appropriate controls in your experiments. A known autophagy inducer (e.g., rapamycin or starvation) and an inhibitor (e.g., bafilomycin A1) should be used to validate the experimental system.
References
- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 9. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: STO-609 Acetate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3][4] It acts as a competitive inhibitor of ATP, targeting both CaMKKα and CaMKKβ isoforms.[2][4] CaMKK2, the more studied isoform in the brain, is a crucial upstream kinase for several signaling pathways vital for neuronal function, including those involving Ca2+/calmodulin-dependent protein kinase I (CaMKI), Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[5][6][7] This central role makes STO-609 an invaluable tool for dissecting the involvement of CaMKK2-mediated signaling in various neurobiological processes. These processes include learning and memory, neuronal differentiation, and the pathogenesis of neurodegenerative diseases and neuroinflammation.[5][6]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits CaMKK, thereby preventing the phosphorylation and activation of its primary downstream targets: CaMKI, CaMKIV, and AMPK.[5][6][7] In the central nervous system, these downstream kinases regulate a multitude of cellular processes. For instance, the CaMKK2/CaMKIV/CREB cascade is essential for the production of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal development and synaptic plasticity.[7] The CaMKK2-AMPK signaling axis is a critical integrator of Ca2+ signals and cellular energy status, playing a significant role in maintaining brain function and energy homeostasis.[6] Dysregulation of this pathway has been implicated in neurodegenerative diseases like Alzheimer's.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAMKK2 - Wikipedia [en.wikipedia.org]
- 8. The CAMKK2-AMPK Kinase Pathway — COLUMBIA | Zuckerman Institute [polleuxlab.zi.columbia.edu]
Application Notes and Protocols: Treating Cancer Cell Lines with STO-609 Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of STO-609 acetate, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), in cancer cell line research.
This compound: A Tool for Cancer Research
This compound is a cell-permeable compound that selectively inhibits CaMKKα and CaMKKβ.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation and activity of these kinases.[3][4][5] CaMKKs are upstream activators of several important signaling molecules, including AMP-activated protein kinase (AMPK) and CaMKI/IV, which are implicated in cancer cell proliferation, metabolism, and survival.[3][6][7] Consequently, STO-609 has been utilized to investigate the role of the CaMKK pathway in various cancers, including prostate, breast, gastric, hepatocellular, and ovarian cancers, as well as acute myeloid leukemia (AML).[3][7]
While STO-609 is a valuable tool, it's important to note that at higher concentrations, it may exhibit off-target effects on other kinases such as CK2, MNK1, PIM2, PIM3, DYRK2, DYRK3, and ERK8.[8] Studies have also shown that some anti-cancer effects of STO-609 in gastric cancer cells might be independent of CaMKK-β and AMPK, potentially through inhibition of the Akt/ERK signaling pathway.[6][9]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| CaMKKα | Ki | 80 ng/mL (~0.21 µM) | Recombinant | [1][2] |
| CaMKKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [2] |
| AMPKK | IC50 | ~0.02 µg/mL | HeLa cell lysates | [2] |
| CaMKK2 | IC50 | 10.7 µM | C4-2 Prostate Cancer Cells (p-AMPK inhibition) | [8] |
| CaMKII | IC50 | 10 µg/mL | N/A | [1][2] |
| AhR | EC50 | 43 nM | N/A | [10] |
Signaling Pathway
Caption: this compound inhibits CaMKK, blocking downstream signaling to AMPK and CaMKI/IV, thereby affecting key cellular processes in cancer.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Proliferation Assay
This protocol provides a general framework for treating adherent cancer cell lines with this compound and assessing its effect on cell proliferation using a standard colorimetric assay like MTT or WST-1.
Materials:
-
This compound (CAS 52029-86-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
Adherent cancer cell line of interest (e.g., MDA-MB-231, SNU-1, N87)
-
MTT or WST-1 proliferation assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T75 flask.
-
Wash cells with PBS, and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A typical final concentration range to test is 1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assay (MTT Example):
-
After the incubation period, add 10 µL of the MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-AMPK Inhibition
This protocol details how to assess the on-target effect of this compound by measuring the phosphorylation of AMPK (a direct substrate of CaMKK2) in treated cancer cells.[8]
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Cancer cell line (e.g., MDA-MB-231, C4-2)
-
Phospho-RIPA lysis buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.05% SDS, 5 mM EDTA) supplemented with phosphatase and protease inhibitors (e.g., 50 mM sodium fluoride, 15 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[8]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with increasing doses of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells three times with ice-cold PBS.[8]
-
Add 150 µL of ice-cold phospho-RIPA lysis buffer to each well and scrape the cells.[8]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total AMPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AMPK to total AMPK for each treatment condition.
-
Normalize these ratios to the vehicle control to determine the dose-dependent inhibition of AMPK phosphorylation.
-
Experimental Workflow
Caption: A typical workflow for studying the effects of this compound on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selectscience.net [selectscience.net]
- 6. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
Application Notes and Protocols: STO-609 Acetate in Animal Models of Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: STO-609 acetate is a selective, cell-permeable small molecule that acts as a competitive inhibitor of ATP at the active site of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It demonstrates high selectivity for CaMKK, particularly the CaMKK2 (or CaMKKβ) isoform, with Ki values of approximately 15 ng/mL for CaMKKβ and 80 ng/mL for CaMKKα.[1][2][3] CaMKK2 is a critical upstream kinase that, upon activation by intracellular calcium signals, phosphorylates and activates several key downstream kinases, including AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV.[4] This signaling cascade plays a central role in regulating whole-body energy homeostasis, insulin signaling, glucose metabolism, and inflammation.[4][5] Given its pivotal role in metabolic control, CaMKK2 has emerged as a promising therapeutic target for a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4] this compound serves as an essential pharmacological tool for investigating the in vivo functions of the CaMKK2 pathway and evaluating its therapeutic potential in preclinical animal models.
Application Notes
Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
Pharmacological inhibition of CaMKK2 with STO-609 has been shown to effectively reverse key pathological features of NAFLD in mouse models.[6] Studies utilizing a high-fat diet (HFD)-induced model of hepatic steatosis demonstrate that STO-609 treatment can regress the condition.[4][6] While prolonged administration of STO-609 did not significantly affect overall body weight in these models, it led to a slight improvement in glycemia and a marked reduction in liver fat accumulation.[6] These findings underscore the potential of CaMKK2 inhibition as a direct therapeutic strategy for metabolically-related hepatic diseases.[4]
Pharmacokinetics and In Vivo Toxicity Profile
Comprehensive in vivo studies in mice have established the pharmacokinetic and toxicity profile of STO-609. Following intraperitoneal (i.p.) administration, the compound is well-tolerated with limited hepatic or renal toxicity, even at high doses.[5][7] The plasma elimination half-life is approximately 8-12 hours, indicating stable bioavailability.[6][7] As the liver is the primary site of metabolism, the highest concentrations of STO-609 are found in this tissue.[5][7] These favorable pharmacological properties make STO-609 a viable tool for in vivo studies requiring chronic administration.[4]
Data Presentation: Summary of In Vivo Studies
Table 1: Pharmacokinetic Parameters of STO-609 in C57BL/6J Mice
| Parameter | Value | Animal Model | Administration | Citation |
|---|---|---|---|---|
| Plasma Half-Life (t½) | ~8 - 12 hours | C57BL/6J Male Mice | Single i.p. injection | [6][7] |
| Liver Half-Life (t½) | ~3.74 hours | C57BL/6J Male Mice | Single i.p. injection | [7] |
| Max Concentration (Cmax) | Dose-dependent | C57BL/6J Male Mice | Single i.p. injection | [6] |
| Primary Metabolism Site | Liver | C57BL/6J Male Mice | i.p. injection |[5][7] |
Table 2: Effects of STO-609 on Metabolic Parameters in NAFLD Mouse Models
| Parameter | Observation | Animal Model | Treatment Details | Citation |
|---|---|---|---|---|
| Body Weight | No significant effect | HFD-induced NAFLD | Daily i.p. injection (30 µM/kg) for 4 weeks | [6] |
| Glycemia | Slight improvement | HFD-induced NAFLD | Daily i.p. injection (30 µM/kg) for 4 weeks | [6] |
| Hepatic Steatosis | Reversal of key features | HFD-induced NAFLD | Daily i.p. injection (30 µM/kg) for 4 weeks | [6] |
| Hepatic Toxicity | Minimal impact | HFD-induced NAFLD | Daily i.p. injection (30 µM/kg) for 4 weeks | [6] |
| Renal Toxicity | Minimal impact | HFD-induced NAFLD | Daily i.p. injection (30 µM/kg) for 4 weeks |[6] |
Experimental Protocols
Protocol 1: In Vivo Toxicity and Pharmacokinetic Analysis of STO-609
This protocol describes the methodology to assess the safety and pharmacokinetic profile of STO-609 in mice.[7]
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Saline solution
-
Adult male C57BL/6J mice (8-12 weeks old)
-
Standard laboratory equipment for i.p. injections, blood collection, and animal monitoring.
-
Mass spectrometer for drug concentration analysis.
-
Biochemical analyzer for toxicity markers.
Procedure:
-
Animal Acclimatization: Acclimatize adult male C57BL/6J mice for at least one week under standard housing conditions.[7]
-
STO-609 Preparation: Prepare STO-609 solutions in the chosen vehicle (e.g., DMSO) to achieve final desired doses (e.g., 30 µM/kg and 300 µM/kg) for injection.[7] A vehicle-only solution should be prepared for the control group.
-
Administration: Administer a single intraperitoneal (i.p.) injection of the prepared STO-609 solution or vehicle to the mice.[7]
-
Monitoring: Monitor the animals for 24 hours post-injection.[6][7] Record body temperature, body weight, and any signs of distress or adverse reactions at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[6][7]
-
Blood Sampling: Collect blood samples via a standard method (e.g., tail vein or cardiac puncture at endpoint) at multiple time points to analyze drug concentration and toxicity markers.
-
Pharmacokinetic Analysis: Measure the concentration of STO-609 in plasma samples using mass spectrometry to determine parameters such as Cmax, t½, and bioavailability.[6][7]
-
Toxicity Analysis: Measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), total bilirubin, and creatinine to assess hepatic and renal toxicity.[6]
Protocol 2: Induction and Treatment of NAFLD in a High-Fat Diet (HFD) Mouse Model
This protocol details the induction of hepatic steatosis using an HFD and subsequent treatment with STO-609.[6]
Materials:
-
Wild type C57BL/6J male mice
-
High-fat diet (e.g., 60% calories from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., DMSO)
-
Equipment for i.p. injections, animal weighing, and tissue collection.
-
Histology equipment (formalin, paraffin, microtome, stains like H&E).
Procedure:
-
NAFLD Induction:
-
Place wild type C57BL/6J male mice on a high-fat diet for 12 weeks to induce hepatic steatosis.[6] A control group should be maintained on a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
Treatment Phase:
-
After the 12-week induction period, divide the HFD-fed mice into two groups: vehicle control and STO-609 treatment.
-
Administer daily i.p. injections of either vehicle (DMSO) or STO-609 (e.g., 30 µM/kg) for 4 weeks.[6]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Record final body weight and collect blood for analysis of metabolic parameters (glucose, insulin, lipids) and liver enzymes (ALT, AST).
-
Harvest the liver, record its weight, and perform macroscopic examination.
-
-
Histological Evaluation:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis and inflammation.
-
Visualizations: Signaling Pathways and Workflows
Caption: CaMKK2 signaling pathway and the inhibitory action of STO-609.
Caption: Experimental workflow for testing STO-609 in a diet-induced NAFLD model.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of STO-609 Acetate in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STO-609 acetate is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKK2 (also known as CaMKKβ).[1][2][3][4][5][6] It functions as a competitive inhibitor of ATP, thereby preventing the phosphorylation and activation of downstream targets.[2][4][5] The primary downstream effectors of CaMKK2 in neurons include AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinases I and IV (CaMKI and CaMKIV).[1][3] Due to its role in crucial neuronal signaling pathways, STO-609 has become a valuable pharmacological tool for investigating processes such as synaptic plasticity, neurotoxicity, and neurodegenerative disease models.[1][7][8]
These application notes provide a comprehensive overview of the experimental use of this compound in primary neuron cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
STO-609 specifically inhibits the kinase activity of CaMKKα and CaMKKβ with high affinity.[5] In neuronal systems, CaMKK2 is activated by an increase in intracellular calcium levels.[1][7] Activated CaMKK2 then phosphorylates and activates its downstream targets. By inhibiting CaMKK2, STO-609 effectively blocks these calcium-dependent signaling cascades.
One of the most studied pathways involves the CaMKK2-AMPK axis. For instance, in models of Alzheimer's disease, amyloid-β (Aβ) oligomers can induce an increase in intracellular calcium, leading to CaMKK2 activation and subsequent phosphorylation of AMPK.[1][7] This cascade has been linked to tau phosphorylation and synaptic spine loss, effects that can be mitigated by treatment with STO-609.[1][7]
Data Presentation
STO-609 Inhibition Constants and IC50 Values
| Target | Ki / IC50 | Notes | Reference |
| CaM-KKα | Ki: 80 ng/mL | Recombinant enzyme | [3][4][5][6] |
| CaM-KKβ | Ki: 15 ng/mL | Recombinant enzyme | [3][4][5][6] |
| AMPKK | IC50: ~0.02 µg/mL | In HeLa cell lysates | [3] |
| CaM-KII | IC50: ~10 µg/mL | Indicates selectivity for CaM-KK | [2][4][5] |
Experimental Conditions for STO-609 in Primary Neuron Culture
| Application | Neuron Type | STO-609 Concentration | Incubation Time | Outcome | Reference |
| Inhibition of Aβ-induced AMPK activation | Primary cortical neurons | 2.5 µM | 2.5 hours prior to Aβ treatment | Attenuation of AMPK phosphorylation | [7] |
| Prevention of Aβ-induced spine loss | Primary hippocampal neurons | 2.5 µM | 2 hours prior to Aβ treatment (24h) | Resistance to synaptic spine loss | [7] |
| Inhibition of NMDA-dependent ERK activation | Primary hippocampal neurons | Not specified | Pre-incubation | Blockade of ERK activation | [8] |
| Reduction of endogenous CaM-KK activity | SH-SY5Y neuroblastoma cells | 1 µg/mL | Not specified | ~80% inhibition | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical or Hippocampal Neuron Cultures
This protocol is a generalized procedure for establishing primary neuron cultures from embryonic rodents, which is a prerequisite for subsequent experiments with STO-609.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare culture plates by coating with poly-D-lysine or poly-L-lysine overnight at 37°C. Wash twice with sterile water and allow to dry.[9][10][11][12]
-
Euthanize pregnant dam and remove the uterine horn containing embryos.
-
Isolate embryonic brains and dissect out the cortices or hippocampi in ice-cold dissection medium.[9][13]
-
Transfer the dissected tissue to a tube containing an enzyme solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.[9]
-
Neutralize the enzyme using an inhibitor solution.[9]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[10]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the pre-coated culture vessels in plating medium.[13]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 3-4 days in vitro (DIV), perform a partial media change. For longer-term cultures, continue with partial media changes every 3-4 days.[12]
Protocol 2: Inhibition of Aβ-induced Synaptotoxicity with STO-609
This protocol details the application of STO-609 to investigate its protective effects against amyloid-β-induced neuronal damage.
Materials:
-
Mature primary hippocampal or cortical neuron cultures (e.g., 20-21 DIV)
-
This compound (stock solution prepared in DMSO)
-
Amyloid-β (Aβ42) oligomers (1 µM)
-
Control inverted peptide (INV42) (1 µM)
-
Phosphate-buffered saline (PBS)
-
Fixation and staining reagents for spine analysis (e.g., paraformaldehyde, fluorescent phalloidin)
Procedure:
-
At 20 DIV, pre-treat the primary hippocampal neurons with 2.5 µM STO-609 or vehicle (DMSO) for 2 hours.[7]
-
Following the pre-treatment, add 1 µM Aβ42 oligomers or 1 µM INV42 (as a control) to the respective wells.[7]
-
Incubate the neurons for 24 hours at 37°C.[7]
-
After incubation, fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize and stain the neurons to visualize dendritic spines (e.g., using fluorescently labeled phalloidin for F-actin).
-
Acquire images of dendritic segments using fluorescence microscopy.
-
Quantify synaptic spine density and morphology to assess the neuroprotective effect of STO-609. A significant reduction in spine loss is expected in the STO-609 treated group exposed to Aβ42 oligomers compared to the vehicle-treated group.[7]
Mandatory Visualization
Caption: STO-609 inhibits CaMKK2, blocking downstream signaling to AMPK and ERK pathways.
Caption: Workflow for assessing STO-609's neuroprotective effects in primary neurons.
Potential Off-Target Effects and Considerations
While STO-609 is a widely used and valuable tool, it is important to be aware of its limitations. At higher concentrations, it can inhibit other kinases, including ERK8, MNK1, AMPK, CK2, DYRK2, DYRK3, and HIPK2.[1][14] Therefore, using the lowest effective concentration and including appropriate controls is crucial for interpreting results. Additionally, STO-609 has poor solubility and may have limited blood-brain barrier penetration in vivo, which should be considered when translating findings from in vitro studies.[1][15] It has also been reported that STO-609 can interfere with calcium imaging studies by quenching the fluorescence of calcium indicators.[16][17] Researchers should exercise caution and perform appropriate controls when using STO-609 in conjunction with such dyes.[17] Toxicity has been observed at concentrations of 10 µM in primary neuron cultures.[18]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
STO-609 acetate solubility issues in aqueous media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with STO-609 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions by competing with ATP for the binding site on the enzyme. This compound shows high selectivity for CaMKKα and CaMKKβ isoforms, with Ki values of 80 and 15 ng/mL, respectively.[1][2][3] Its selectivity is over 80-fold higher for CaMKK compared to downstream kinases such as CaMK1, CaMK2, CaMK4, and other kinases like MLCK, PKC, PKA, and p42 MAPK.
Q2: What are the key signaling pathways affected by this compound?
By inhibiting CaMKK2, this compound modulates several downstream signaling pathways that are crucial for various cellular processes. The primary downstream targets of CaMKK2 are CaMK1, CaMK4, AMP-activated protein kinase (AMPK), and Akt/PKB.[4][5] These pathways are involved in processes such as energy metabolism, neuronal function, and cell growth.[4][6]
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents like DMSO and in aqueous solutions of NaOH. It is insoluble in water and ethanol.[3] For optimal results, it is recommended to use fresh, moisture-free DMSO.[3]
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Possible Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is added directly to an aqueous medium like cell culture media or PBS, the compound can precipitate out of solution.
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly, perform a serial dilution in DMSO first to lower the concentration. Then, add the diluted inhibitor to your aqueous medium.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept low (typically below 0.5%) to minimize solvent effects on cells. For sensitive cell lines or in vivo studies, the DMSO concentration may need to be even lower.[7]
-
Sonication: If a precipitate forms, sonication can sometimes help to redissolve the compound.[7]
-
Warming: Gentle warming can also aid in dissolution, but be cautious of the compound's stability at higher temperatures.[8]
Issue 2: Inconsistent or unexpected experimental results.
Possible Causes:
-
Compound Instability: Improper storage of this compound stock solutions can lead to degradation.
-
Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Off-Target Effects: While highly selective, at high concentrations, off-target effects can occur.
Solutions:
-
Proper Storage: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[9][10] It is recommended to prepare and use solutions on the same day if possible.[9]
-
Verify Solubility: Before each experiment, visually inspect your final working solution for any signs of precipitation.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO alone) in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 1 mg/mL to 10 mM | Sonication may be required. Use fresh, moisture-free DMSO. | [3][7][11] |
| 100mM NaOH | 10 mg/mL to 45 mM | [11] | |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] |
Table 2: Inhibitory Activity of STO-609
| Target | Ki / IC50 | Reference |
| CaM-KKα | Ki: 80 ng/mL (IC50: 120 ng/mL) | [2][3][11] |
| CaM-KKβ | Ki: 15 ng/mL (IC50: 40 ng/mL) | [2][3][11] |
| AMPKK (in HeLa cell lysates) | IC50: ~0.02 µg/mL | [1][2] |
| CaMKI, CaMKII, CaMKIV, MLCK, PKC, PKA, p42 MAPK | IC50: ≥10,000 ng/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for short intervals until the solid is completely dissolved.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Preparation of Working Solution in Aqueous Media
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1 mM intermediate dilution.[7]
-
Final Dilution: Add the required volume of the DMSO stock or intermediate dilution to your pre-warmed aqueous experimental medium (e.g., cell culture medium). Add the inhibitor dropwise while gently vortexing or swirling the medium to ensure rapid mixing and minimize precipitation.
-
Final Check: Visually inspect the final working solution to ensure no precipitate has formed.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | CaMK | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
potential off-target effects of STO-609 acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of STO-609 acetate, a commonly used inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective, cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, CaMKKα (CaMKK1) and CaMKKβ (CaMKK2).[1][2][3][4] It acts as an ATP-competitive inhibitor.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While STO-609 is selective for CaMKKs, it has been shown to inhibit other kinases, particularly at higher concentrations. Notable off-targets include AMP-activated protein kinase (AMPK), CaMKII, and several others identified in kinome-wide screens.[1][5][6][7] A detailed list of on-target and off-target activities is provided in the data tables below.
Q3: At what concentration should I use STO-609 to maintain selectivity?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of STO-609 and to perform dose-response experiments. While specific concentrations are cell-type and context-dependent, it's important to consider the IC50 and Ki values for both on- and off-targets. For example, the Ki values for CaMKKα and CaMKKβ are 80 ng/mL and 15 ng/mL, respectively, while the IC50 for the off-target CaMKII is approximately 10 µg/mL.[1][2][3][4]
Q4: How can I validate that the observed effects in my experiment are due to CaMKK inhibition and not off-target effects?
A4: To validate the on-target effect of STO-609, consider the following approaches:
-
Use a structurally unrelated CaMKK inhibitor: Compare the results obtained with STO-609 to those from another CaMKK inhibitor with a different off-target profile.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CaMKKα and/or CaMKKβ and see if this phenocopies the effect of STO-609.
-
Rescue experiments: In a system with reduced endogenous CaMKK, express a mutant version of CaMKK that is resistant to STO-609. If the addition of STO-609 does not produce the same effect in the presence of the resistant mutant, it suggests the effect is on-target.
-
Monitor downstream targets: Assess the phosphorylation status of known downstream targets of CaMKK, such as CaMKI and CaMKIV, and compare this with the phosphorylation of known off-target substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or contradictory results | Off-target effects of STO-609. | Consult the quantitative data tables to see if known off-targets of STO-609 could be responsible for the observed phenotype. Perform validation experiments as described in FAQ Q4. |
| No effect observed at expected concentrations | Poor cell permeability or compound degradation. | Ensure the this compound is properly dissolved and stored. Increase the concentration, but be mindful of potential off-target effects at higher doses. Confirm target engagement by assessing the phosphorylation of a known downstream CaMKK substrate. |
| High background in kinase assays | Non-specific binding or assay interference. | Optimize assay conditions, including ATP and substrate concentrations. Include appropriate controls, such as a kinase-dead mutant or a no-enzyme control. |
| Variability between experiments | Inconsistent compound concentration or cell conditions. | Prepare fresh dilutions of STO-609 for each experiment. Ensure consistent cell density, passage number, and treatment duration. |
Quantitative Data
Table 1: On-Target and Key Off-Target Inhibitory Activity of STO-609
| Target | Parameter | Value | Reference(s) |
| CaMKKα (CaMKK1) | Ki | 80 ng/mL | [1][2][3][4] |
| CaMKKβ (CaMKK2) | Ki | 15 ng/mL | [1][2][3][4] |
| CaMKII | IC50 | ~10 µg/mL | [1][2][3] |
| AMPK | IC50 | ~1.7 µM | [7] |
| PIM3 | IC50 | More effective inhibitor than for CaMKK2 at 1 µM | [5] |
| CK2 (Casein Kinase 2) | IC50 | 190 nM | [5] |
Table 2: Kinome Scan Data for STO-609 at 1 µM
This table summarizes the percentage of control (PoC) for a selection of kinases when treated with 1 µM STO-609. A lower PoC value indicates stronger inhibition.
| Kinase | Percent of Control (PoC) at 1 µM | Reference(s) |
| CaMKK2 | <10 | [5] |
| CDKL2 | <10 | [5] |
| GRK3 | <10 | [5] |
| STK36 | <10 | [5] |
| CSNK2A2 (CK2α2) | <10 | [5] |
| YSK4 | <10 | [5] |
| DAPK2 | <10 | [5] |
| PIM2 | <20 | [5] |
| PIM3 | <20 | [5] |
| MNK1 | >50 | [6] |
| DYRK2 | Inhibited | [5] |
| DYRK3 | Inhibited | [5] |
| ERK8 | Inhibited | [5] |
Note: This is not an exhaustive list. For a more comprehensive dataset, refer to the primary literature conducting kinome-wide screening.
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of STO-609 on a purified kinase in vitro.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper or other capture method (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare STO-609 dilutions: Prepare a serial dilution of STO-609 in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the purified kinase and the kinase substrate to the kinase reaction buffer.
-
Inhibitor Pre-incubation: Add the diluted STO-609 or vehicle control to the wells containing the kinase and substrate. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding ATP. For a radiometric assay, this will be [γ-³²P]ATP. For the ADP-Glo™ assay, this will be non-radiolabeled ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each STO-609 concentration. Plot the percentage of activity against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Western Blot Assay to Assess Off-Target Effects
This protocol describes how to use western blotting to investigate the effect of STO-609 on the phosphorylation of a potential off-target kinase in a cellular context. This example focuses on AMPK.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of STO-609 for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Calculate the ratio of phosphorylated protein to total protein for each treatment condition to assess the effect of STO-609 on AMPK phosphorylation.
Visualizations
Caption: On-target effect of STO-609 on the CaMKK signaling pathway.
Caption: Experimental workflow to investigate potential off-target effects.
Caption: Off-target inhibition of the AMPK signaling pathway by STO-609.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 5. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating STO-609 Acetate in Your Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of STO-609 acetate in cell culture experiments. This guide addresses potential stability issues, offers troubleshooting advice, and provides detailed protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO up to 25 mM and in 100 mM NaOH up to 45 mM.[1][2] For long-term storage, it is recommended to store the solid compound desiccated at room temperature or at -20°C for up to four years.[1][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare working solutions of this compound in cell culture medium?
A2: It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment.[1] Dilute your high-concentration stock solution (e.g., in DMSO) directly into the pre-warmed cell culture medium immediately before adding it to your cells. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q3: Is there any available data on the stability of this compound in cell culture medium at 37°C?
A3: Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C over extended periods. While in vivo studies in mice have reported a plasma half-life of 8-12 hours for STO-609, this is not directly comparable to in vitro cell culture conditions due to metabolic processes. Given the absence of direct stability data, it is recommended to either use the compound in short-duration experiments or perform a stability assessment for long-term experiments (see the detailed protocol below).
Q4: What are the primary cellular targets of STO-609?
A4: STO-609 is a selective, cell-permeable, and ATP-competitive inhibitor of Ca²⁺/Calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It inhibits both CaMKKα and CaMKKβ isoforms.[1] Through its inhibition of CaMKK, STO-609 can affect the activity of downstream targets such as AMP-activated protein kinase (AMPK), CaMKI, and CaMKIV.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibitory effect in long-term experiments (>24 hours). | Potential degradation of this compound in the cell culture medium at 37°C. | 1. Replenish the medium: For long-term incubations, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.2. Perform a stability study: Use the protocol provided below to determine the stability of this compound in your specific experimental conditions.3. Increase initial concentration: As a temporary measure, a higher initial concentration might compensate for degradation, but this should be done cautiously as it can lead to off-target effects. |
| Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium. | The solubility of this compound in aqueous solutions is low. The concentration of the compound may have exceeded its solubility limit in the final medium. | 1. Use a lower final concentration: Ensure the final concentration of this compound is within its solubility range in your medium.2. Optimize dilution: Pre-warm the cell culture medium before adding the DMSO stock. Add the stock solution dropwise while gently vortexing the medium to facilitate dissolution.3. Increase the final DMSO concentration slightly: If your cell line tolerates it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might improve solubility. However, always include a vehicle control with the same DMSO concentration. |
| High cell toxicity observed even at low concentrations of this compound. | The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell type. | 1. Reduce solvent concentration: Prepare a more concentrated stock solution to reduce the volume added to the cell culture medium, thereby lowering the final solvent concentration.2. Perform a vehicle control: Always include a control group treated with the same final concentration of the solvent to distinguish between compound-specific and solvent-induced toxicity. |
| Variability in results between different batches of this compound. | Differences in the purity or formulation of the compound between batches. | 1. Source from a reputable supplier: Ensure you are using a high-purity compound from a reliable source.2. Validate each new batch: When starting with a new batch, it is good practice to perform a dose-response experiment to confirm its potency relative to previous batches. |
Quantitative Data Summary
As direct stability data in cell culture medium is unavailable, this table summarizes the known in vivo pharmacokinetic parameters of STO-609 in mice to provide some context. Note: These values should not be directly extrapolated to in vitro conditions.
| Parameter | Value | Species | Administration Route |
| Plasma Half-life (t½) | ~8 - 12 hours | Mouse | Intraperitoneal |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Mouse | Intraperitoneal |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Cell Culture Medium: Dilute the this compound stock solution into your complete cell culture medium to your desired final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium (e.g., 500 µL). This will serve as your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
Sample Collection at Different Time Points: At your desired time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 500 µL) from the incubated medium.
-
Sample Preparation for HPLC Analysis:
-
To each collected aliquot, add an equal volume of cold acetonitrile to precipitate proteins from the serum in the medium.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is a common choice.
-
The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound to quantify the amount in your samples.
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile. From this, you can determine the half-life of the compound in your specific cell culture medium.
-
Visualizations
Signaling Pathway of CaMKK2
Caption: CaMKK2 Signaling Pathway and its inhibition by this compound.
Experimental Workflow for Stability Assessment
References
- 1. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with STO-609 acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STO-609 acetate, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK).[1][2][3] It functions by competing with ATP for the ATP-binding site on the kinase.[4] STO-609 inhibits both CaM-KKα and CaM-KKβ isoforms.[1][5][6][7]
Q2: What are the common downstream effects of this compound?
By inhibiting CaM-KK, STO-609 suppresses the activation of downstream kinases, including CaM-KI and CaM-KIV.[1][5] It also inhibits the activity of AMP-activated protein kinase (AMPK), as CaM-KK is an upstream kinase for AMPK.[1][5][6]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C for up to four years.[8][9] Stock solutions in DMSO can be stored at -20°C for up to one month.[3] It is recommended to prepare and use solutions on the same day if possible.[3] The product is stable for shipping at ambient temperatures.[2][3]
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO up to 25 mM and in NaOH (aq) at 45 mM.[2][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[5]
Troubleshooting Inconsistent Results
Q5: My experimental results with this compound are variable. What are the potential causes?
Inconsistent results can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of the compound and its solutions.[3][9] Avoid repeated freeze-thaw cycles of stock solutions. It is best to prepare fresh dilutions from a stock solution for each experiment.[3]
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can affect cellular signaling pathways and the response to inhibitors. Standardize these parameters across experiments.
-
Off-Target Effects: At higher concentrations, STO-609 can have off-target effects that may contribute to variability.[10][11][12] It is crucial to use the lowest effective concentration and include appropriate controls.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept constant across all experimental conditions, including vehicle controls, as it can independently affect cell physiology.[5]
Q6: I am observing unexpected effects on calcium signaling in my imaging experiments. Could this compound be interfering?
Yes, STO-609 has been reported to cause artifacts in calcium imaging studies.[13] It can directly interact with calcium-binding dyes like Fura-2 and X-Rhod1, leading to quenching of their fluorescence emission, which can be misinterpreted as a biological effect.[13] It is advisable to perform control experiments to assess the direct effect of STO-609 on the fluorescent dye used.
Q7: My results suggest that STO-609 is not effectively inhibiting its target. What could be wrong?
-
Incorrect Concentration: Ensure you are using a concentration of STO-609 that is appropriate for your specific cell type and experimental conditions. The IC50 and Ki values can vary between the α and β isoforms of CaM-KK.[1][5][6]
-
Compound Quality: Verify the purity of your this compound. Impurities can affect its activity. Purity should be >97-98%.[2]
-
Experimental Design: The pre-incubation time with the inhibitor before stimulation is critical. A short incubation time may not be sufficient for the compound to enter the cells and inhibit its target effectively. Most studies suggest an incubation time of at least 10 minutes.[13]
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Reference |
| CaM-KKα | Ki | 80 ng/mL (~0.21 µM) | [1][2][5][6] |
| CaM-KKβ | Ki | 15 ng/mL (~40 nM) | [1][2][5][6] |
| AMPKK (in HeLa cell lysates) | IC50 | ~0.02 µg/mL | [1][6] |
| CaM-KII | IC50 | 10 µg/mL | [1][6] |
Table 2: Reported Off-Target Kinases of STO-609
| Kinase | Potency | Reference |
| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | [12] |
| ERK8 | Collateral target | [12] |
| MNK1, CK2, PIM2, DYRK2, DYRK3 | Inhibited with similar potency to CaMKK1 | [11][12] |
Experimental Protocols
General Protocol for In Vitro Inhibition of CaM-KK
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[3] Store at -20°C.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment with STO-609: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 0.1 - 10 µg/mL).[5] Include a vehicle control with the same final concentration of DMSO. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add the stimulus of interest (e.g., a calcium ionophore like ionomycin) to the cells and incubate for the desired time.
-
Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. The cell lysates can then be used for downstream analysis, such as Western blotting to detect the phosphorylation status of target proteins (e.g., p-AMPK, p-CaMKIV).
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 3. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystal Structure of the Ca2+/Calmodulin-dependent Protein Kinase Kinase in Complex with the Inhibitor STO-609 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. STO-609 (acetate)|1173022-21-3|MSDS [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting STO-609 Acetate in AMPK Phosphorylation Assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with STO-609 acetate failing to inhibit AMP-activated protein kinase (AMPK) phosphorylation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound treatment is not inhibiting the phosphorylation of AMPK at Threonine-172. What are the possible reasons?
There are several potential reasons why this compound may not be effective in your experiment. These can be broadly categorized into issues with the compound and its application, the specific biology of your experimental system, and potential off-target effects.
Troubleshooting Potential Causes:
-
This compound Quality and Handling:
-
Degradation: Ensure the compound has been stored correctly, protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility: this compound has poor solubility in aqueous solutions.[1] Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution. When diluting into your cell culture media, ensure it doesn't precipitate. Sonication may be recommended for complete dissolution.[2]
-
Purity: Verify the purity of your this compound batch. Impurities can lead to inconsistent results.
-
-
Experimental Conditions:
-
Concentration: The effective concentration of STO-609 can vary between cell types. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Concentrations used in published studies can range from 1 µg/mL to 25 µM.[3][4]
-
Treatment Duration: The incubation time with STO-609 may be insufficient. A time-course experiment is recommended to determine the optimal pre-incubation time before stimulating AMPK activation. Some protocols suggest pre-incubation for 30 minutes to 6 hours.[5][6]
-
-
Biological Context: Alternative AMPK Activation Pathways:
-
LKB1 is the primary AMPK kinase in many cells: Liver kinase B1 (LKB1) is a major upstream kinase for AMPK, especially in response to increases in the AMP/ATP ratio (energy stress).[5][7] If your experimental stimulus activates AMPK primarily through the LKB1 pathway, inhibition of CaMKK2 with STO-609 will have little to no effect on AMPK phosphorylation.
-
TAK1 as another upstream kinase: TGF-β-activated kinase 1 (TAK1) has also been identified as an upstream kinase capable of phosphorylating AMPK at Thr172.[7]
-
Cell-Type Specificity: The relative contribution of CaMKK2, LKB1, and TAK1 to AMPK activation is highly cell-type dependent. For instance, CaMKK2-mediated AMPK activation is prominent in neurons and T-cells.[7] In skeletal muscle, the role of CaMKK2 in AMPK activation is debated, with some studies suggesting it is not a primary upstream regulator.[2][8]
-
-
Off-Target Effects of STO-609:
-
Direct AMPK Inhibition at High Concentrations: Some studies have reported that STO-609 can directly inhibit AMPK at higher concentrations, which could confound the interpretation of results.[8]
-
Interaction with other kinases: While considered selective, STO-609 can inhibit other kinases at higher concentrations, potentially leading to unexpected signaling outcomes.[1]
-
Q2: How can I determine if an alternative pathway is responsible for AMPK activation in my cells?
-
LKB1-Deficient Cells: If available, use cell lines that are deficient in LKB1 (e.g., HeLa cells) to specifically study the CaMKK2-AMPK axis. In these cells, AMPK activation by calcium ionophores should be sensitive to STO-609.[9]
-
Stimulus-Specific Activation: Use different stimuli to activate AMPK.
-
Metformin and AICAR: These compounds are known to activate AMPK primarily through the LKB1 pathway by increasing the cellular AMP/ATP ratio.
-
Calcium Ionophores (e.g., A23187, Ionomycin): These agents increase intracellular calcium levels and should activate AMPK via the CaMKK2 pathway. This activation should be sensitive to STO-609.
-
Q3: What are the recommended working concentrations for this compound?
The optimal concentration is cell-type and context-dependent. It is highly recommended to perform a dose-response curve. However, here are some concentrations reported in the literature:
-
Inhibition of CaMKK in SH-SY5Y cells: 1 µg/mL resulted in an approximately 80% inhibitory rate.[4][10][11]
-
Inhibition of AMPK and ACC phosphorylation in HeLa cells: 1 µg/mL was used.[5]
-
General cell-based assays: A range of 10 µM to 25 µM has been used in various studies.[3][6]
Quantitative Data Summary
The following table summarizes the inhibitory constants for STO-609 against its primary targets.
| Target | Parameter | Value | Notes |
| CaM-KKα | Ki | 80 ng/mL (~0.21 µM) | Recombinant enzyme |
| CaM-KKβ | Ki | 15 ng/mL (~40 nM) | Recombinant enzyme |
| AMPKK | IC50 | ~0.02 µg/mL | In HeLa cell lysates |
| CaM-KII | IC50 | ~10 µg/mL |
Data compiled from multiple sources.[11][12]
Detailed Experimental Protocol: Inhibition of AMPK Phosphorylation and Western Blot Analysis
This protocol provides a general framework for treating cells with this compound and subsequently analyzing AMPK phosphorylation by Western blot.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
AMPK activating agent (e.g., A23187, Metformin, AICAR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
STO-609 Preparation: Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-treatment with STO-609:
-
Dilute the STO-609 stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the STO-609-containing medium.
-
Include a vehicle control (DMSO at the same final concentration as the highest STO-609 dose).
-
Incubate the cells for the desired pre-treatment time (e.g., 1-6 hours).
-
-
AMPK Activation:
-
After the pre-treatment period, add the AMPK activating agent to the medium at the desired final concentration.
-
Incubate for the appropriate time to induce AMPK phosphorylation (this will depend on the stimulus, e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
-
Visualizations
Signaling Pathway Diagram
Caption: CaMKK2 and LKB1 signaling pathways leading to AMPK activation.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calmodulin-dependent protein kinase kinase-β activates AMPK without forming a stable complex: synergistic effects of Ca2+ and AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
cytotoxicity of STO-609 acetate at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for the use of STO-609 acetate, with a specific focus on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, cell-permeable, and competitive ATP inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It inhibits both CaMKKα and CaMKKβ isoforms, thereby blocking the activation of downstream targets like CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[4][5][6] This makes it a valuable tool for studying the physiological roles of the CaMKK signaling pathway.[3]
Q2: At what concentrations is STO-609 selective for CaMKK?
A2: STO-609 is highly selective for CaMKK at nanomolar to low micromolar concentrations. In vitro kinase assays have shown Ki values of approximately 80 ng/mL for CaMKKα and 15 ng/mL for CaMKKβ.[1][3] In cell-based assays, it effectively reduces the endogenous activity of CaMKK at concentrations around 1 µg/mL.[1][3]
Q3: What are the known off-target effects of STO-609, especially at higher concentrations?
A3: While selective at lower concentrations, STO-609 can inhibit other kinases at higher concentrations, which may lead to confounding results.[7] Known off-targets include PIM kinases, DYRK kinases, Casein Kinase 2 (CK2), and ERK8.[7][8] For example, the IC50 value for inhibition of CaMKII is approximately 10 µg/mL.[1][3] It is crucial to consider these off-target effects when interpreting data from experiments using high concentrations of STO-609.
Q4: I'm observing a decrease in cell number after treatment. Is this cytotoxicity?
A4: A decrease in cell number can be due to either a cytotoxic effect (cell death) or a cytostatic effect (inhibition of proliferation). STO-609 has been shown to inhibit the proliferation of various cancer cell lines, including gastric, prostate, and hepatocellular carcinoma.[9] This anti-proliferative action may be independent of its on-target CaMKK/AMPK inhibition, suggesting it could be an off-target effect.[9] To distinguish between these possibilities, it is essential to perform a specific cytotoxicity assay, such as an LDH release assay, alongside a proliferation assay.
Q5: What are the visual signs of STO-609-induced cytotoxicity in cell culture?
A5: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture plate), an increase in floating cells or debris in the medium, and a reduction in cell density. These observations should always be confirmed with quantitative cytotoxicity assays.
Data Presentation: Inhibitory Potency & Cytotoxicity
Understanding the concentration-dependent effects of STO-609 is critical for experimental design. The following tables summarize its inhibitory potency and reported effects on cell viability.
Table 1: Inhibitory Potency of this compound against Target and Off-Target Kinases
| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| CaMKKα | In vitro (Ki) | 80 ng/mL (~0.21 µM) | [1][3] |
| CaMKKβ | In vitro (Ki) | 15 ng/mL (~0.04 µM) | [1][3] |
| AMPKK | Cell lysate (IC50) | ~20 ng/mL | [1] |
| CaMKII | In vitro (IC50) | ~10 µg/mL (~26.7 µM) | [1][3] |
| PIM3 | In vitro | More potent inhibitor than for CaMKK2 at 1 µM | [8] |
| CK2, PIM2, DYRK2/3, MNK1 | In vitro | Inhibited with similar potency to CaMKK1 | [8] |
Note: Potency values can vary between experimental systems. These values should be used as a guide.
Table 2: Reported Anti-Proliferative and Cytotoxic Effects of this compound
| Cell Line / Model | Concentration | Observed Effect | Note | Reference(s) |
| Epithelial Ovarian Cancer (EOC) Spheroids | Not specified | Reduced cell viability | Implicates CaMKKβ as a therapeutic target. | [7] |
| Gastric Adenocarcinoma (SNU-1) | 10 µM | Inhibition of cell proliferation | Effect was independent of CaMKK-β or AMPK knockdown. | [9] |
| Human Hepatic Cancer | Not specified | Decreased in vitro growth | --- | [10] |
| C57BL/6J Mice (in vivo) | 30 or 300 µM/kg (IP injection) | No overt toxicity observed within 24h | Monitored body temperature, weight, and survival. | [11] |
Troubleshooting Guides
Problem: I am not observing the expected inhibition of my target pathway (e.g., no change in p-AMPK levels).
| Possible Cause | Suggested Solution |
| STO-609 Degradation/Solubility | Ensure the compound is properly stored (desiccate at room temperature). Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure it remains soluble and does not precipitate. |
| Incorrect Concentration | Verify calculations. Perform a dose-response experiment to confirm the effective concentration for your specific cell line and experimental conditions. |
| Cellular Context | The CaMKK pathway may not be the primary activator of your downstream target in your specific cell model or under your experimental conditions. Consider alternative upstream kinases (e.g., LKB1 for AMPK). |
| Assay Timing | The phosphorylation event you are measuring might be transient. Perform a time-course experiment to identify the optimal time point for observing inhibition after STO-609 treatment. |
Problem: I am observing a significant, unexpected decrease in cell viability.
| Possible Cause | Suggested Solution |
| Concentration is too high | High concentrations of STO-609 can lead to off-target effects and general cytotoxicity.[7] Lower the concentration to a range where it is selective for CaMKK (typically ≤ 1 µM). |
| Off-Target Kinase Inhibition | The observed cell death may be due to the inhibition of other essential kinases.[7][8] Cross-reference the known off-targets of STO-609 with pathways critical for your cells' survival. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
Problem: My results from a calcium imaging experiment are unusual after adding STO-609.
| Possible Cause | Suggested Solution |
| Assay Interference | STO-609 has been reported to cause artifacts in calcium imaging studies by directly interacting with and quenching the fluorescence of Ca²⁺ binding dyes like Fura-2 and X-Rhod1.[12] |
| Off-Target Ion Channel Effects | At high concentrations (e.g., 100 µM), STO-609 has been shown to rapidly inhibit BKCa potassium channels, an effect that may be independent of its kinase inhibitory activity.[12] |
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CaMKKβ signaling pathway inhibited by STO-609.
Caption: Workflow for determining the optimal STO-609 concentration.
Protocol 1: General Protocol for Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with a damaged plasma membrane.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Positive control for maximum LDH release (e.g., lysis buffer provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of STO-609. Include wells for:
-
Untreated cells (background control)
-
Vehicle-treated cells (solvent control)
-
Positive control (cells to be lysed before measurement)
-
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assay Execution:
-
Shortly before the end of the incubation period, add the lysis buffer to the "maximum LDH release" control wells and incubate as per the kit's protocol.
-
Carefully collect an aliquot of the culture supernatant from each well.
-
Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
-
Measurement: Incubate the reaction plate as per the manufacturer's instructions, then measure the absorbance at the specified wavelength using a microplate reader.[13]
-
Calculation: Calculate the percentage of cytotoxicity for each STO-609 concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Background LDH activity) / (Maximum LDH activity - Background LDH activity)] * 100
Protocol 2: Confirming On-Target Activity via Western Blot for Phospho-AMPK
This protocol verifies that STO-609 is inhibiting its intended target, CaMKK, by measuring the phosphorylation status of a key downstream substrate, AMPK.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Activator of the CaMKK pathway (e.g., Ionomycin, a calcium ionophore)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Pre-treat the cells with your desired concentration of STO-609 (and a vehicle control) for a specified time (e.g., 1-6 hours).[2]
-
Stimulation: After pre-treatment, stimulate the cells with an activator like Ionomycin for a short period (e.g., 5-10 minutes) to induce CaMKK activity.[2]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total AMPKα to ensure equal protein loading. A successful on-target effect is indicated by a reduced p-AMPKα/total-AMPKα ratio in the STO-609-treated samples compared to the vehicle-treated, stimulated samples.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the CaMKK β-AMPK Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: STO-609 Acetate for In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of STO-609 acetate for in vivo injections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: For in vivo applications, this compound should first be dissolved in a minimal amount of an organic solvent like DMSO. This stock solution can then be further diluted in a suitable aqueous vehicle for injection, such as saline or PBS. It is crucial to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals.
Q2: What is a typical vehicle composition for in vivo delivery of this compound?
A2: A commonly used vehicle formulation for lipophilic compounds like this compound is a mixture of solvents to ensure solubility and biocompatibility. A general formula that can be adapted is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1] The components should be added sequentially, ensuring each is fully dissolved before adding the next. For mice, especially those that are immunocompromised, it is advisable to keep the final DMSO concentration below 10% for normal mice and below 2% for nude mice to minimize toxicity.[1]
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is not recommended as it is poorly soluble in water. Attempting to do so may result in precipitation of the compound. A stock solution in an organic solvent like DMSO is necessary.
Q4: How should I prepare the final injection solution from a DMSO stock to avoid precipitation?
A4: To prevent the compound from precipitating when diluting the DMSO stock solution, it is recommended to add the DMSO stock to the aqueous vehicle in a stepwise or gradient manner while vortexing. This gradual dilution helps to maintain the solubility of the compound in the final formulation.
Q5: What is the stability of this compound in solution?
A5: It is best to prepare solutions of this compound on the day of use.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, the solution should be brought to room temperature and checked for any signs of precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous formulation has been exceeded. The transition from a high organic to a high aqueous environment is too abrupt. | - Decrease the final concentration of this compound. - Increase the proportion of co-solvents (e.g., PEG300, Tween-80) in the final vehicle. - Add the DMSO stock to the aqueous vehicle slowly while vortexing to ensure rapid and even dispersion. - Consider a formulation with a higher percentage of solubilizing agents like PEG300 and Tween-80.[1] |
| Animal shows signs of distress or toxicity after injection. | The vehicle, particularly the concentration of DMSO, may be causing toxicity. The compound itself could be administered at a toxic dose. | - Reduce the percentage of DMSO in the final injection volume to below 10% for normal mice and below 2% for nude mice.[1] - Conduct a dose-response study to determine the maximum tolerated dose (MTD) of both the vehicle and this compound in your specific animal model. - Ensure the injection volume is appropriate for the size of the animal. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate dosing. The compound may have degraded over time. | - Always ensure the this compound is completely dissolved in the initial stock solution and that no precipitation occurs in the final injection solution. - Prepare fresh solutions for each experiment or use solutions that have been stored properly at -20°C for no longer than one month.[2] - Before each use, visually inspect the solution for any precipitates after it has been brought to room temperature. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM - 25 mM | [2] |
| Solubility in NaOH (aq) | 45 mM | [2] |
| Ki for CaM-KKα | 80 ng/mL | [3][4][5][6] |
| Ki for CaM-KKβ | 15 ng/mL | [3][4][5][6] |
| IC50 for AMPKK (HeLa cell lysates) | ~0.02 µg/mL | [3][4] |
Experimental Protocols
Detailed Methodology for Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
This protocol is a general guideline and may require optimization for specific animal models and experimental designs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300, sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Phosphate-buffered saline (PBS) or saline, sterile, injectable grade
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle by combining the components in the following order: 40% PEG300, 5% Tween-80, and 45% PBS or saline.
-
Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Note: This vehicle composition (excluding DMSO) can be prepared in a larger batch and stored at 4°C.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 10 mM). Ensure the final volume of DMSO in the injection will not exceed 10% of the total injection volume.
-
Vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed based on the desired final concentration and the total volume of the dosing solution.
-
In a new sterile tube, add the pre-prepared vehicle (from step 1).
-
Slowly add the calculated volume of the this compound DMSO stock solution to the vehicle while vortexing. This should constitute 10% of the final volume.
-
For example, to prepare 1 mL of the final dosing solution, add 100 µL of the this compound DMSO stock to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Before injection, visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage. A study has reported using STO-609 at doses of 30 and 300 μM/kg for i.p. injections in mice.[7]
-
Visualizations
CaMKK2 Signaling Pathway
Caption: The CaMKK2 signaling cascade and the inhibitory action of STO-609.
Experimental Workflow for this compound In Vivo Injection
Caption: Workflow for the preparation and administration of this compound.
References
- 1. This compound | CaMK | TargetMol [targetmol.com]
- 2. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 7. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
degradation and storage conditions for STO-609 acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of STO-609 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] It acts as a competitive inhibitor of ATP binding to CaMKKα and CaMKKβ isoforms, with Ki values of 80 ng/mL and 15 ng/mL, respectively.[1][2] By inhibiting CaMKK, STO-609 suppresses the activation of downstream targets like CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[2][3][4]
Q2: What are the recommended storage conditions for solid this compound?
A2: There are slight variations in recommendations between suppliers, but the general consensus for optimal long-term storage of solid this compound is at -20°C.[5][6] Some suppliers suggest that it is stable at room temperature for shorter periods and can be shipped under ambient conditions.[7][8] For long-term storage, it is advisable to store it with a desiccant to protect it from moisture.[9]
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months or a year).[2][6][7] It is recommended to prepare fresh solutions for use in experiments whenever possible.[7]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions of sodium hydroxide (NaOH).[7][8][10] Solubility in DMSO is reported to be up to 10 mM or 25 mM, sometimes requiring sonication for complete dissolution.[5][8][10] It is also soluble in 100 mM NaOH up to 45 mM.[7][10]
Storage and Stability Data
| Parameter | Condition | Duration | Source(s) |
| Solid Form Storage | Room Temperature (desiccated) | Short-term | [7][8] |
| -20°C | Up to 3 years | [5][6] | |
| 4°C | Up to 2 years | ||
| Solution Storage (in DMSO) | -20°C | Up to 1 month | [2][6][7] |
| -80°C | Up to 1 year | [5][6] |
CaMKK2 Signaling Pathway
This compound inhibits CaMKK2, a key upstream kinase in a signaling cascade that regulates cellular energy homeostasis and other physiological processes.
Caption: CaMKK2 signaling pathway inhibited by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations | - Gently warm the solution to 37°C and sonicate to redissolve.- Ensure the stock solution is stored properly at -20°C or -80°C and minimize freeze-thaw cycles. |
| Low or no activity in cell-based assays | - Compound degradation- Incorrect concentration- Low cell permeability | - Use a fresh stock solution of this compound.- Verify the final concentration of the compound in your assay.- Ensure the final DMSO concentration is not inhibiting cell health (typically <0.5%). |
| Inconsistent experimental results | - Variability in compound stock- Degradation of the compound over time | - Prepare a fresh stock solution from solid material.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected off-target effects | - Compound concentration is too high- Non-specific binding | - Perform a dose-response curve to determine the optimal concentration.- Review literature for known off-target effects of STO-609. |
Degradation of this compound
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, several degradation mechanisms can be anticipated under forced conditions.
Plausible Degradation Pathways
The this compound molecule contains several functional groups susceptible to degradation: an ester, a carboxylic acid, and a lactam within a complex aromatic system.
-
Hydrolysis:
-
Acidic/Basic Conditions: The acetate ester is susceptible to hydrolysis, yielding acetic acid and the parent STO-609 molecule. The lactam ring could also undergo hydrolysis under more stringent acidic or basic conditions, leading to ring-opening.
-
-
Oxidation: The electron-rich aromatic rings and the nitrogen atoms in the heterocyclic core could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Photodegradation: The extensive conjugated pi-system of the molecule suggests it may absorb UV light and be susceptible to photolytic degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or cleavage of other bonds could occur.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of this compound and identifying potential degradation products.
Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a defined duration.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
A suitable starting point for an HPLC method could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CaMK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CaM kinase II inhibitor | Hello Bio [hellobio.com]
- 8. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
Validation & Comparative
Validating CaMKK Inhibition: A Comparative Guide to STO-609 Acetate and siRNA
For researchers investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK), selecting the appropriate tool to probe its function is paramount. This guide provides a comprehensive comparison of two widely used methods for inhibiting CaMKK activity: the pharmacological inhibitor STO-609 acetate and gene silencing via small interfering RNA (siRNA). This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to CaMKK and its Inhibition
CaMKK is a crucial upstream kinase that, in response to increased intracellular calcium levels, phosphorylates and activates several key downstream targets, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] This signaling cascade plays a vital role in numerous cellular processes such as neuronal plasticity, metabolic regulation, and cell proliferation.[1][2][3] Dysregulation of the CaMKK pathway has been implicated in various diseases, including cancer and metabolic syndrome, making it an attractive therapeutic target.[1][4][5]
To elucidate the specific functions of CaMKK, researchers commonly employ two distinct inhibitory approaches: the small molecule inhibitor this compound and genetic knockdown using siRNA.
This compound: A Pharmacological Approach
This compound is a selective, cell-permeable inhibitor of both CaMKKα (CaMKK1) and CaMKKβ (CaMKK2).[6][7][8] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[9][10]
siRNA: A Genetic Approach
Small interfering RNA offers a gene-specific method to downregulate the expression of CaMKK at the mRNA level, leading to a reduction in the corresponding protein. This approach provides a high degree of specificity for the target kinase.
Comparative Analysis: this compound vs. CaMKK siRNA
The choice between a pharmacological inhibitor and a genetic knockdown approach depends on the specific experimental question, the desired duration of inhibition, and potential off-target effects.
| Feature | This compound | CaMKK siRNA |
| Mechanism of Action | ATP-competitive inhibition of kinase activity | Post-transcriptional gene silencing, leading to protein depletion |
| Target | Primarily CaMKKα and CaMKKβ isoforms | Specific to the mRNA of the targeted CaMKK isoform (α or β) |
| Onset of Action | Rapid, typically within minutes to hours | Slower, requires time for mRNA and protein degradation (typically 24-72 hours) |
| Duration of Effect | Reversible and dependent on compound washout and metabolism | Long-lasting, until the protein is re-synthesized |
| Specificity | Highly selective for CaMKK over some other kinases like CaMKI, CaMKII, and CaMKIV.[6][9][10] However, it can inhibit other kinases at higher concentrations.[11][12] | Highly specific to the target CaMKK isoform, minimizing off-target protein effects. |
| Off-Target Effects | Potential for off-target kinase inhibition and other non-specific effects.[11][12][13] | Potential for off-target gene silencing and activation of innate immune responses. |
| Application | Acute inhibition studies, dose-response experiments. | Studies requiring long-term, specific protein depletion. |
Experimental Data Summary
The following tables summarize quantitative data from studies directly comparing the effects of STO-609 and CaMKK siRNA on downstream signaling, particularly the phosphorylation of AMPK, a key substrate of CaMKK.
Table 1: Inhibition of Agonist-Induced AMPK Phosphorylation
| Cell Type | Treatment | Agonist | Outcome | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | STO-609 (10 µg/ml) | VEGF (10 ng/ml) or S1P (100 nM) | Abolished agonist-induced AMPK phosphorylation | [14] |
| Bovine Aortic Endothelial Cells (BAEC) | CaMKK siRNA | VEGF (10 ng/ml) or S1P (100 nM) | Significantly reduced agonist-induced AMPK phosphorylation | [14] |
Table 2: Inhibition of H₂O₂-Stimulated AMPK Phosphorylation
| Cell Type | Treatment | Stimulus | Outcome | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | STO-609 (dose-dependent) | H₂O₂ | Completely abolished H₂O₂-induced AMPK phosphorylation | [15] |
| Bovine Aortic Endothelial Cells (BAEC) | CaMKK siRNA | H₂O₂ | Suppressed H₂O₂-induced AMPK activation | [15] |
Table 3: Effects on Cancer Cell Proliferation
| Cell Line | Treatment | Outcome | Reference |
| Gastric Cancer (AGS) | STO-609 | Decreased cell proliferation | [16] |
| Gastric Cancer (AGS) | CAMKK2 siRNA | Decreased cell proliferation | [16] |
| Prostate Cancer | STO-609 | Reduced cell proliferation, migration, and invasion | [11] |
| Prostate Cancer | CaMKK siRNA | Reduced cell proliferation, migration, and invasion | [11] |
| Ovarian Cancer | STO-609 | Decreased proliferation and induced apoptosis | [11] |
| Ovarian Cancer | CaMKK siRNA | Decreased proliferation and induced apoptosis | [11] |
Experimental Protocols
CaMKK siRNA Knockdown Protocol (General)
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes (e.g., a pool of 3 target-specific siRNAs for CaMKKα or CaMKKβ) in RNase-free water to a stock concentration of 10 µM.[17][18]
-
Transfection Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Validation: Assess the knockdown efficiency by Western blotting or qRT-PCR for CaMKK protein or mRNA levels, respectively. A non-targeting siRNA should be used as a negative control.
This compound Treatment Protocol (General)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[6]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Prior to stimulation or analysis, replace the culture medium with fresh medium containing the desired final concentration of this compound or a vehicle control (DMSO).
-
The effective concentration of STO-609 can range from 1 to 10 µg/ml, with an IC₅₀ of approximately 0.02 µg/ml for AMPKK activity in HeLa cell lysates.[7][8]
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 2 hours) before cell lysis or further experimental procedures.
-
Analysis: Analyze the effects of STO-609 on downstream signaling pathways (e.g., by Western blotting for phosphorylated substrates) or cellular functions.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: CaMKK Signaling Pathway.
Caption: Experimental Workflow for Validation.
Alternative and Complementary Approaches
While STO-609 and siRNA are powerful tools, it is important to consider their limitations. The specificity of STO-609 has been questioned, as it can inhibit other kinases, particularly at higher concentrations.[11][12] For this reason, using a more recently developed and selective CaMKK2 inhibitor, such as SGC-CAMKK2-1, could be a valuable alternative or complementary approach to confirm findings.[12][19]
Conclusion
Both this compound and CaMKK siRNA are effective tools for investigating the function of CaMKK. STO-609 offers a rapid and reversible method of inhibition, ideal for acute studies, while siRNA provides a highly specific and long-lasting depletion of the target protein. The choice of method should be guided by the specific experimental goals. For the most rigorous validation, a combination of both approaches, potentially supplemented with newer, more selective inhibitors, is recommended. This multi-faceted strategy will provide the most reliable and comprehensive understanding of the critical roles of CaMKK in health and disease.
References
- 1. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
Decoding Specificity: A Guide to Confirming STO-609 Acetate Inhibition
For Researchers, Scientists, and Drug Development Professionals
STO-609 acetate is a widely utilized, cell-permeable compound for inhibiting Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). CaMKK2 is a critical upstream kinase that phosphorylates and activates several key downstream targets, including AMP-activated protein kinase (AMPK) and CaM/Calmodulin-dependent protein kinases I and IV (CaMKI/IV), thereby regulating cellular energy homeostasis, metabolism, and cell growth. However, the utility of STO-609 as a specific inhibitor is complicated by its known off-target effects. This guide provides a comprehensive comparison of STO-609 with alternative inhibitors and details essential experimental protocols to rigorously confirm the specificity of its inhibitory action.
Inhibitor Comparison: STO-609 and Alternatives
A critical aspect of utilizing any chemical inhibitor is understanding its selectivity profile. While STO-609 is a potent inhibitor of CaMKK2, it is not entirely specific and has been shown to inhibit other kinases, which can lead to misinterpretation of experimental results.[1][2][3] Newer alternatives, such as SGC-CAMKK2-1, have been developed to offer improved selectivity.
| Inhibitor | Target | IC50 / Ki (CaMKK2) | Key Off-Targets and Potency | Reference |
| This compound | CaMKK2 (CaMKKβ) | Ki: 15 ng/mL (~40 nM) | CaMKKα (Ki: 80 ng/mL), MNK1, CK2, AMPK, PIM2, PIM3, DYRK2, DYRK3, ERK8, CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2.[1][2][4] | [4] |
| SGC-CAMKK2-1 | CaMKK2 | IC50: ~70-80 nM | CaMKK1 (IC50: ~200-260 nM), GCK, MNK1. Significantly more selective than STO-609.[5] | [5] |
| GSK650394 | SGK1, CaMKK2 | Potent CaMKK2 inhibitor (specific IC50 not provided in sources) | Originally developed as an SGK1 inhibitor.[6] | [6] |
Signaling Pathway of CaMKK2
To understand the effects of STO-609, it is crucial to visualize its position in the CaMKK2 signaling cascade.
Caption: CaMKK2 signaling pathway and the inhibitory action of STO-609.
Experimental Protocols for Specificity Confirmation
To validate that the observed cellular effects of STO-609 are due to the inhibition of CaMKK2, a combination of the following experimental approaches is recommended.
Biochemical Kinase Profiling
This is a direct in vitro method to assess the selectivity of an inhibitor against a broad panel of kinases.
Methodology:
-
Assay Principle: The most common formats are radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays (e.g., TR-FRET).[7][8] These assays measure the ability of the inhibitor to prevent a kinase from phosphorylating its substrate.
-
Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel of purified, active kinases (ideally >100).[2]
-
Inhibitor Concentration: Screen STO-609 at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[2]
-
Data Analysis: Express the results as a percentage of inhibition for each kinase.
-
Follow-up: For any significant off-targets identified, perform dose-response curves to determine the IC50 values. This allows for a quantitative comparison of the inhibitor's potency against CaMKK2 versus other kinases.
Western Blotting for Downstream Target Phosphorylation
This cellular assay verifies that the inhibitor is engaging its target in a biological context by assessing the phosphorylation state of a known downstream substrate. The phosphorylation of AMPK at Threonine 172 is a well-established downstream event of CaMKK2 activity.[3]
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and treat with a dose-range of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK. The total AMPK antibody serves as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. Normalize the phospho-AMPK signal to the total AMPK signal for each sample. A specific inhibitor should show a dose-dependent decrease in the phospho-AMPK/total AMPK ratio.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, leading to a higher melting temperature.[10]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. This creates a temperature gradient.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble CaMKK2 at each temperature point by Western blotting, as described in the previous protocol.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble CaMKK2 will decrease as the temperature increases. In the STO-609-treated samples, if the inhibitor binds and stabilizes CaMKK2, the protein will remain soluble at higher temperatures. This is observed as a shift in the melting curve to the right.
Experimental Workflow and Decision-Making
The following diagrams illustrate a logical workflow for testing inhibitor specificity and a decision tree for interpreting the results.
Caption: Recommended experimental workflow for specificity testing.
Caption: Decision tree for interpreting specificity experiment results.
By employing a multi-faceted approach that combines in vitro biochemical assays with cellular target engagement and downstream signaling analysis, researchers can confidently ascertain the specificity of this compound in their experimental system. When possible, the use of more selective, alternative inhibitors like SGC-CAMKK2-1 should be considered to validate key findings and avoid the potential confounding effects of STO-609's off-target activities.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to AMPK Pathway Modulation: STO-609 Acetate vs. Other Key Inhibitors and Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STO-609 acetate and other prominent modulators of the AMP-activated protein kinase (AMPK) pathway. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in key experiments.
Introduction to AMPK Pathway Modulation
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical target in metabolic diseases, cancer, and other conditions. The pathway is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status. This activation triggers a cascade of events to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. The modulation of this pathway through small molecules offers significant therapeutic potential. This guide focuses on comparing this compound, an inhibitor of an upstream kinase of AMPK, with other direct and indirect modulators of AMPK.
Mechanism of Action and Points of Intervention
The AMPK signaling cascade can be modulated at various levels. This compound acts as a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase that can activate AMPK in a calcium-dependent manner.[1][2][3][4][5][6][7][8] This is distinct from other modulators that may directly target the AMPK complex or influence cellular energy levels.
Below is a diagram illustrating the AMPK signaling pathway and the intervention points of various modulators.
Comparative Efficacy: Quantitative Data
The following table summarizes the key quantitative data for this compound and other selected AMPK pathway modulators. This data is essential for comparing their potency and selectivity.
| Compound | Target | Mechanism of Action | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | EC50 (Half-maximal Effective Concentration) |
| This compound | CaMKKβ | ATP-competitive inhibitor | 15 ng/mL[1][3][4][7] | 40 ng/mL[9] | - |
| CaMKKα | ATP-competitive inhibitor | 80 ng/mL[1][3][4][7] | 120 ng/mL[9] | - | |
| Compound C (Dorsomorphin) | AMPK | ATP-competitive inhibitor | 109 nM[10][11][12] | - | - |
| ALK2, ALK3, ALK6 | Inhibitor | - | - | - | |
| A-769662 | AMPK (β1 subunit-containing) | Allosteric activator | - | - | 0.8 µM[13][14][15] |
| Metformin | Mitochondrial Complex I | Indirect activator (increases AMP:ATP ratio) | - | - | - |
| Phenformin | Mitochondrial Complex I | Indirect activator (increases AMP:ATP ratio) | - | - | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Detailed Comparison of AMPK Modulators
This compound
This compound is a selective and cell-permeable inhibitor of CaMKK, with a higher potency for the CaMKKβ isoform.[1][3][4][7] By inhibiting CaMKK, STO-609 prevents the calcium-dependent activation of AMPK.[2][9] This makes it a valuable tool for dissecting the roles of CaMKK-dependent AMPK signaling from other activation pathways, such as the LKB1-dependent pathway which is activated by a high AMP:ATP ratio. It displays high selectivity for CaMKK over downstream kinases like CaMKI, CaMKII, and CaMKIV.[1][7][9]
Compound C (Dorsomorphin)
Compound C, also known as Dorsomorphin, is a potent, reversible, and ATP-competitive inhibitor of AMPK.[10][11] It directly targets the AMPK enzyme complex. However, it is important to note that Compound C is not entirely specific for AMPK and has been shown to inhibit other kinases, including bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[11][12] This lack of specificity is a critical consideration when interpreting experimental results.[16]
A-769662
A-769662 is a potent, direct activator of AMPK.[13][14][15] It functions by allosterically binding to the AMPK complex, specifically targeting heterotrimers containing the β1 subunit, and inhibiting its dephosphorylation at Thr172.[13] This mechanism of action is independent of cellular AMP levels. However, some studies suggest that A-769662 may have off-target effects, including inhibition of the Na+/K+-ATPase.[17][18]
Metformin and Phenformin
Metformin and phenformin are biguanides that act as indirect activators of AMPK.[19] They inhibit complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio.[19][20][21] This increase in AMP allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1.[20] Phenformin is more potent than metformin in activating AMPK.[19][22][23]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common experimental protocols used to assess and compare AMPK modulators.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor or activator.
Objective: To determine the IC50 or Ki of a compound against a specific kinase (e.g., AMPK, CaMKKβ).
General Protocol:
-
Reagents: Purified recombinant kinase, substrate peptide (e.g., "SAMS" peptide for AMPK), [γ-³²P]ATP, kinase reaction buffer, and the test compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by adding the purified kinase to a reaction mixture containing the substrate peptide, ATP (including a tracer amount of [γ-³²P]ATP), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter.
-
-
Data Analysis: The kinase activity at each compound concentration is calculated and plotted to determine the IC50 value. For Ki determination, the assay is performed at varying substrate (ATP) concentrations.
Western Blot Analysis of AMPK Phosphorylation
This method is used to assess the activation state of AMPK in cell lysates by detecting the phosphorylation of its catalytic α subunit at Threonine 172.
Objective: To determine the effect of a compound on AMPK activation in a cellular context.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with the test compound for a specified duration.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The band intensities for p-AMPK and total AMPK are quantified, and the ratio of p-AMPK to total AMPK is calculated to assess the level of AMPK activation.
Below is a diagram representing a typical experimental workflow for comparing AMPK modulators.
Conclusion
The choice of an AMPK pathway modulator depends heavily on the specific research question.
-
This compound is the preferred tool for investigating the specific roles of the CaMKK-AMPK axis, offering high selectivity for the upstream kinase.[1][7][9]
-
Compound C (Dorsomorphin) , while a potent direct inhibitor of AMPK, should be used with caution due to its known off-target effects.[16]
-
A-769662 provides a means to directly activate AMPK, bypassing the need for cellular stress, but potential off-target effects should be considered.[17][18]
-
Metformin and Phenformin are well-established indirect activators that are useful for studying the effects of systemic energy stress and have translational relevance.[19]
Researchers should carefully consider the mechanism of action, potency, and potential off-target effects of each compound when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the rigorous comparison of these and other AMPK pathway modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. selectscience.net [selectscience.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A-769662 | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 16. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of STO-609 Acetate and Compound C: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of specific and reliable kinase inhibitors is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive comparative analysis of two widely used kinase inhibitors, STO-609 acetate and Compound C, focusing on their mechanisms of action, target selectivity, and impact on cellular signaling pathways. This objective comparison is supported by experimental data to aid in the informed selection of the appropriate tool compound for your research needs.
At a Glance: Key Differences and Primary Targets
This compound is recognized as a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with a more potent inhibitory action on the β isoform. In contrast, Compound C, also known as Dorsomorphin, is widely utilized as an inhibitor of AMP-activated protein kinase (AMPK). However, a significant body of evidence highlights its considerable off-target effects, urging caution in the interpretation of experimental outcomes.
Quantitative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activities of this compound and Compound C against their primary targets and a range of other kinases. It is important to note that direct comparison of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target Kinase | Ki (ng/mL) | IC50 | Source |
| CaMKKα (recombinant) | 80 | ~0.21 µM | [1] |
| CaMKKβ (recombinant) | 15 | ~40 nM | [1] |
| AMPKK (in HeLa cell lysates) | ~0.02 µg/mL | [2][3] | |
| CaMKII | ~10 µg/mL | [2][4] | |
| AMPKα2-containing complexes | ~0.7-2 µM | [1] | |
| MNK1, CK2, PIM2, PIM3, DYRK2, DYRK3, ERK8 | >50% inhibition at 1 µM | [1][5][6] |
Table 2: Inhibitory Activity of Compound C (Dorsomorphin)
| Target Kinase | Ki | IC50 | Source |
| AMPK | 109 nM (in the absence of AMP) | [7] | |
| ALK2 (BMPR-I) | 148 nM | [7] | |
| KDR/VEGFR2 | 25.1 nM | [7] | |
| Other inhibited kinases (>50% at 10 µM) | ALK3, ALK6, MELK, HIPK2, DAPK3, MKKK9, MYLK, p38γ, A-Raf, B-Raf, C-Raf, c-Src, Lck, Fyn, Yes | [4] |
Mechanism of Action and Impact on Signaling Pathways
This compound: A Selective CaMKK Inhibitor
This compound acts as an ATP-competitive inhibitor of CaMKKα and CaMKKβ.[8] By inhibiting these upstream kinases, STO-609 effectively blocks the activation of their downstream targets, including CaMKI and CaMKIV.[9][10] This inhibition of the CaMKK signaling cascade has been shown to impact a variety of cellular processes.[10]
Figure 1. this compound signaling pathway.
Compound C: A Promiscuous Kinase Inhibitor
While initially identified as a potent and reversible ATP-competitive inhibitor of AMPK, subsequent research has revealed that Compound C interacts with a broad range of other kinases, often with greater potency.[4] Its cellular effects, particularly in cancer cell lines, are frequently independent of AMPK inhibition.[7] Compound C has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7] Furthermore, it can induce autophagy and cause a G2/M cell cycle arrest.[7][11] Its inhibitory effects on Bone Morphogenetic Protein (BMP) signaling have also been well-documented.[12]
Figure 2. Compound C multifaceted signaling inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound and Compound C.
Western Blot Analysis for Kinase Phosphorylation
This protocol describes the general steps for assessing the phosphorylation status of target kinases, such as CaMKK or AMPK, following treatment with this compound or Compound C.
Figure 3. Western Blot experimental workflow.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or Compound C for the desired time period.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the phosphorylated or total form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the effect of this compound or Compound C on cell proliferation and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Compound C and incubate for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion and Recommendations
The choice between this compound and Compound C should be guided by the specific research question and a thorough understanding of their respective selectivity profiles.
-
This compound is a relatively selective inhibitor of CaMKK and is a suitable tool for investigating the roles of the CaMKK signaling pathway. However, researchers should remain aware of its potential off-target effects, particularly at higher concentrations.[9]
-
Compound C should be used with significant caution as a specific AMPK inhibitor due to its extensive off-target activities.[4] When using Compound C to study AMPK-related functions, it is crucial to include control experiments, such as using AMPK knockout/knockdown models, to validate that the observed effects are indeed AMPK-dependent. The pleiotropic effects of Compound C on pathways such as PI3K/AKT/mTOR and BMP signaling must be considered when interpreting the data.[7][12]
For robust and reproducible research, it is recommended to validate findings obtained with these inhibitors using complementary approaches, such as genetic manipulation of the target kinase. As the field of kinase inhibitor development continues to advance, researchers are encouraged to consult the latest literature for newly identified and more selective tool compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK inhibitor compound C suppresses cell proliferation by induction of apoptosis and autophagy in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling | PLOS One [journals.plos.org]
Genetic Knockout Models Challenge and Confirm STO-609 Acetate Findings in CaMKK2 Research
The central theme emerging from comparative studies is the critical importance of genetic validation to account for the off-target effects of chemical inhibitors like STO-609.[1][2][3] While in some biological contexts, CaMKK2 knockout models phenocopy the effects of STO-609, in others, the results diverge significantly, underscoring the necessity of a multi-faceted approach to target validation.
Comparative Data: STO-609 Acetate vs. Genetic Knockout Models
The following tables summarize key quantitative findings from studies that have directly compared the effects of STO-609 with CaMKK2 genetic knockout models across different physiological areas.
Table 1: Skeletal Muscle Metabolism - Contraction-Stimulated Glucose Uptake
| Experimental Model | Intervention | Key Measurement | Result | Conclusion | Reference |
| Mouse Skeletal Muscle (ex vivo) | STO-609 | Contraction-stimulated AMPK phosphorylation | No effect | STO-609's inhibition of glucose uptake is likely off-target. | [1] |
| Mouse Skeletal Muscle (ex vivo) | CaMKK2 Knockout (KO) | Contraction-stimulated AMPK phosphorylation | No effect | CaMKK2 is not essential for contraction-induced AMPK activation. | [1] |
| Mouse Skeletal Muscle (ex vivo) | STO-609 | Contraction-stimulated glucose uptake | Significant inhibition | STO-609's inhibition of glucose uptake is likely off-target. | [1] |
| Mouse Skeletal Muscle (ex vivo) | CaMKK2 Knockout (KO) | Contraction-stimulated glucose uptake | Comparable to Wild-Type (WT) | CaMKK2 is not required for contraction-stimulated glucose uptake. | [1] |
Table 2: Cancer Biology - Cell Migration and Invasion
| Experimental Model | Intervention | Key Measurement | Result | Conclusion | Reference |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | STO-609 | Cell Migration | Inhibition | CaMKK2 activity is involved in cancer cell migration. | [4] |
| TNBC Cell Lines | siRNA-mediated CaMKK2 knockdown | Cell Migration | Inhibition | Confirms the role of CaMKK2 in cell migration. | [4] |
| TNBC Cell Lines | CRISPR-mediated CaMKK2 knockout | Cell Migration | Inhibition | Genetic knockout recapitulates the effect of STO-609. | [4] |
| TNBC Cell Lines | STO-609 | Cell Invasion | Reduced | CaMKK2 activity contributes to the invasive potential of cancer cells. | [4] |
Table 3: Immunology - Myeloid-Derived Suppressor Cell (MDSC) Expansion
| Experimental Model | Intervention | Key Measurement | Result | Conclusion | Reference |
| Wild-Type (WT) Bone Marrow Cells | STO-609 | Generation of MDSCs | Impaired | Pharmacological inhibition of CaMKK2 reduces MDSC expansion. | [5] |
| Camkk2-/- Bone Marrow Cells | STO-609 | Generation of MDSCs | No significant effect | STO-609's effect on MDSC generation is primarily through CaMKK2. | [5] |
| Tumor-bearing Mice | STO-609 | Frequency of MDSCs in spleen | Significantly reduced | In vivo inhibition of CaMKK2 can limit MDSC accumulation. | [5] |
| Tumor-bearing Camkk2-/- Mice | Genetic Knockout | Accumulation of MDSCs | Decreased | Genetic deletion of CaMKK2 confirms its role in MDSC biology. | [5] |
Experimental Protocols
Generation of CaMKK2 Knockout Models
-
CaMKK2 Knockout Mice: CaMKK2 null mice have been generated using standard homologous recombination techniques in embryonic stem cells.[1] These models are invaluable for studying the systemic effects of CaMKK2 deletion.
-
CRISPR-Cas9 Mediated Knockout in Cell Lines: For in vitro studies, CRISPR-Cas9 technology has been employed to create cell lines with specific deletion of the CAMKK2 gene.[4] This involves the design of guide RNAs (gRNAs) targeting a specific exon of the CAMKK2 gene, followed by transfection of the gRNA and Cas9 nuclease into the desired cell line. Clonal selection and subsequent validation by immunoblotting and sequencing confirm the knockout.
Cell Migration and Invasion Assays
-
Transwell Migration Assay: Cancer cell migration is often assessed using a Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. After a defined incubation period, migrated cells on the lower surface of the membrane are fixed, stained, and quantified.[4]
-
Matrigel Invasion Assay: To assess invasion, the transwell insert is coated with a layer of Matrigel, which serves as an artificial basement membrane. The remainder of the protocol is similar to the migration assay. The ability of cells to degrade and move through the Matrigel is a measure of their invasive potential.[4]
Immunoblotting for Signaling Pathway Analysis
To assess the activation state of downstream targets of CaMKK2, such as AMPK, standard western blotting techniques are used.[1][6]
-
Cell Lysis: Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-AMPKα (Thr172) and total AMPKα).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Logic: Signaling Pathways and Experimental Workflows
Caption: Logical flow comparing STO-609 inhibition with genetic knockout of CaMKK2.
Caption: General experimental workflow for comparing STO-609 to genetic knockout models.
Caption: Simplified CaMKK2 signaling pathway and the point of inhibition by STO-609.
References
- 1. CaMKK2 is not involved in contraction-stimulated AMPK activation and glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 [mdpi.com]
- 4. Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]
- 6. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for STO-609 Acetate Treatment in Cells
For researchers, scientists, and drug development professionals utilizing the CaMKK2 inhibitor STO-609 acetate, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols for essential control experiments.
This compound is a widely used, cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), a key regulator of cellular metabolism and signaling.[1][2][3] It acts as a competitive inhibitor of ATP, thereby blocking the downstream activation of CaMKK2 substrates such as AMP-activated protein kinase (AMPK) and CaM-dependent protein kinases (CaMKs).[4] However, a growing body of evidence highlights the potential for off-target effects, making the inclusion of meticulous controls essential for accurate data interpretation.[1][5][6]
Understanding the CaMKK2 Signaling Pathway
CaMKK2 is activated by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). This complex then phosphorylates and activates downstream kinases, primarily AMPK and CaMKI/IV. These kinases, in turn, regulate a multitude of cellular processes, including glucose metabolism, protein synthesis, and gene expression. STO-609 intervenes by blocking the ATP-binding site on CaMKK2, thus inhibiting this entire cascade.
Comparative Analysis of CaMKK2 Inhibitors
The primary limitation of STO-609 is its potential for off-target effects, particularly at higher concentrations.[1][5][6] A more selective alternative, SGC-CAMKK2-1, and its corresponding inactive control, SGC-CAMKK2-1N, have been developed to address this issue.[5][7]
| Inhibitor | Target | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) | Key Off-Targets |
| This compound | CaMKKα / CaMKKβ | Ki: 80 / 15 ng/mL[2] | ~10.7 µM (for p-AMPK inhibition)[8] | PIM kinases, DYRK kinases, AMPK, CK2, MNK1[1][5][6] |
| SGC-CAMKK2-1 | CaMKK2 | IC50: 30 nM[7] | ~1.6 µM (for p-AMPK inhibition)[8] | High selectivity; minimal off-targets at working concentrations[7][9] |
| SGC-CAMKK2-1N | (Inactive Control) | IC50: 27 µM[7] | >10 µM (for p-AMPK inhibition)[8] | N/A |
Essential Control Experiments for STO-609 Treatment
To ensure that the observed cellular effects are specifically due to the inhibition of CaMKK2, a series of control experiments are indispensable.
Vehicle Control
-
Purpose: To control for the effects of the solvent used to dissolve this compound (typically DMSO).
-
Protocol: Treat cells with the same concentration of the vehicle (e.g., DMSO) as used in the highest concentration of the STO-609 treatment group.[10]
Negative Controls
-
Purpose: To demonstrate that the observed phenotype is not a result of non-specific compound activity.
-
Ideal Negative Control: The structurally similar but inactive compound, SGC-CAMKK2-1N, is the gold standard negative control.[7] It allows researchers to distinguish between on-target CaMKK2 inhibition and off-target effects of the chemical scaffold.
-
Alternative: In the absence of SGC-CAMKK2-1N, using a lower, non-efficacious dose of STO-609 can provide some insight, although this is less ideal.
Positive Controls
-
Purpose: To confirm that the experimental system is responsive to CaMKK2 inhibition and to validate the efficacy of STO-609.
-
Biochemical Positive Control: A known activator of the CaMKK2 pathway, such as ionomycin (a calcium ionophore), can be used to stimulate the pathway. Subsequent treatment with STO-609 should abrogate the downstream signaling (e.g., p-AMPK levels).
Genetic Controls
-
Purpose: To provide the most definitive evidence that the observed effects are due to the inhibition of CaMKK2.
-
Protocols:
-
siRNA/shRNA knockdown of CaMKK2: Transiently or stably reducing the expression of CaMKK2 should phenocopy the effects of STO-609 treatment.[4][11]
-
CRISPR/Cas9 knockout of CaMKK2: Generating a cell line completely deficient in CaMKK2 provides a robust genetic model. These cells should be resistant to the effects of STO-609 if the phenotype is on-target.
-
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock in cell culture medium to the desired final concentrations immediately before use.
-
Treatment: Replace the existing medium with the medium containing the vehicle, STO-609, or other control compounds. Typical concentrations of STO-609 used in cell culture range from 1 to 50 µM.[10][12] A dose-response experiment is crucial to determine the optimal concentration for the specific cell line and endpoint being measured.
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling studies to days for proliferation or apoptosis assays.
Western Blotting for Downstream Signaling
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream targets, such as AMPK (p-AMPKα Thr172) and CaMKI (p-CaMKI Thr177).[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By implementing these rigorous control experiments, researchers can confidently attribute the observed cellular effects to the specific inhibition of CaMKK2 by this compound, thereby enhancing the reliability and impact of their scientific findings.
References
- 1. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]
- 4. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. SGC-CAMKK2-1 | Structural Genomics Consortium [thesgc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of STO-609 Acetate: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of STO-609 acetate, a selective inhibitor of CaM-KK, ensuring compliance and minimizing risk.
Essential Safety and Handling Information
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate care. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a conservative approach to handling and disposal is strongly recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2]
Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [2] |
| Molecular Weight | 374.35 g/mol | [1] |
| Solubility in DMSO | Up to 25 mM | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Preparing for Disposal:
-
Unused Product: If possible, keep the unused this compound in its original, clearly labeled container.
-
Solutions: For solutions of this compound, collect them in a compatible, sealed, and clearly labeled waste container.
-
Contaminated Materials: Place all solid waste contaminated with this compound into the designated solid waste container.
3. Disposal Procedure:
-
The primary and recommended method for the disposal of this compound is to transfer the waste to an approved hazardous waste disposal facility.[2][4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][2]
4. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.[2]
-
Ensure adequate ventilation.[2]
-
Wear the appropriate PPE as described above.[2]
-
Absorb liquid spills with a non-combustible material such as diatomite or universal binders.[2]
-
Carefully collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with alcohol and then wash thoroughly.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
Navigating the Safe Handling of STO-609 Acetate: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with STO-609 acetate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for harm if swallowed and high toxicity to aquatic life.[1] To ensure the highest safety standards, a conservative approach is mandated, treating the compound as hazardous.
Essential Safety and Handling Precautions
A multi-layered approach to personal protective equipment (PPE) is required when handling this compound in its powdered form or in solution.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles.
-
Hand Protection: Nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, an impervious apron should be worn over the lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator is required.
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial to minimize exposure and prevent contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is typically -20°C for the powder.[1]
2. Preparation of Solutions:
-
All weighing of powdered this compound must be conducted within a certified chemical fume hood.
-
Prepare solutions in a fume hood to avoid inhalation of any aerosols.
-
This compound is soluble in DMSO.[2]
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]
4. Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is effective for surface cleaning.[1]
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination, given the compound's high aquatic toxicity.[1]
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 374.35 g/mol | [1] |
| Ki for CaM-KKα | 80 ng/mL | [4][5][6] |
| Ki for CaM-KKβ | 15 ng/mL | [4][5][6] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H400: Very toxic to aquatic life | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
CaMKK Signaling Pathway Inhibition by STO-609
This compound acts as a competitive inhibitor at the ATP-binding site of CaM-KK, thereby blocking its kinase activity.[6] This prevents the phosphorylation and subsequent activation of its primary downstream targets: CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[7][8]
References
- 1. STO-609 (acetate)|1173022-21-3|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
